KW-2450 free base
Description
Properties
CAS No. |
904899-25-8 |
|---|---|
Molecular Formula |
C28H29N5O3S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+ |
InChI Key |
HHCSNTXVZDWIGT-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of KW-2450 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-2450 is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of KW-2450 free base, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Core Structure and Chemical Properties
KW-2450, in its free base form, is a complex heterocyclic molecule with the chemical formula C28H29N5O3S and a molecular weight of 515.63 g/mol .[1] Its systematic IUPAC name is (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide.[1]
The structure of KW-2450 is characterized by several key functional moieties:
-
3-Methylthiophene-2-carboxamide: This core scaffold serves as a key interaction point with the target kinases.
-
1H-Indazole Ring: This bicyclic aromatic system is crucial for the molecule's inhibitory activity.
-
(E)-vinyl Linker: This rigid linker correctly positions the indazole and phenyl rings for optimal binding.
-
Substituted Phenyl Ring: This central ring is further functionalized with a piperazine-containing side chain.
-
Piperazine-1-yl)methyl Group with a 2-hydroxyacetyl Moiety: This side chain enhances the molecule's solubility and pharmacokinetic properties.
A 2D representation of the chemical structure of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | [1] |
| Chemical Formula | C28H29N5O3S | [1] |
| Molecular Weight | 515.63 g/mol | [1] |
| CAS Number | 904899-25-8 | [1] |
| SMILES | CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 | [2] |
| InChI Key | HHCSNTXVZDWIGT-CMDGGOBGSA-N | [1] |
Mechanism of Action and Signaling Pathway
KW-2450 functions as a dual inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] These receptors are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4][5] In many types of cancer, the IGF-1R signaling pathway is overactivated, contributing to tumor progression and resistance to therapy.
Upon binding of their ligands (IGF-1, IGF-2, or insulin), IGF-1R and IR undergo a conformational change, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling through two primary pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: This pathway is primarily involved in stimulating cell proliferation and growth.
KW-2450 exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R and IR kinases, thereby preventing their phosphorylation and subsequent activation. This blockade of upstream signaling leads to the inhibition of the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in decreased tumor cell proliferation and increased apoptosis.[6] Preclinical studies have demonstrated that KW-2450 effectively reduces the phosphorylation of IGF-1R, IR, Akt, and ERK in cancer cells.[6]
Quantitative Data
The inhibitory activity of KW-2450 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nmol/L) | Reference |
| IGF-1R | 7.39 | [1][6] |
| IR | 5.64 | [1][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MDA-MB-361 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 25-400 nmol/L | |
| BT-474 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 400 nmol/L | |
| MCF-7 | Breast Cancer | Synergistic Growth Inhibition with Letrozole and 4-hydroxytamoxifen | Not Specified | |
| HT-29/GFP | Colon Carcinoma | Inhibition of IGF-1-induced signal transduction | 10-30 nmol/L | [6] |
Table 3: In Vivo Antitumor Activity
| Xenograft Model | Cancer Type | Dose | Effect | Reference |
| HT-29/GFP | Colon Carcinoma | 40 mg/kg | Modest growth inhibitory activity | [1] |
| KMS-12-BM | Multiple Myeloma | 10 mg/kg | Potent growth inhibitory activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of KW-2450.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IGF-1R or IR kinase domain
-
Substrate peptide (e.g., IGF1Rtide)
-
ATP
-
KW-2450 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction buffer containing the kinase and substrate.
-
Add serial dilutions of KW-2450 to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
KW-2450 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KW-2450 and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in cell lysates.
Materials:
-
Cancer cells treated with KW-2450
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
KW-2450 is a promising dual IGF-1R/IR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival has been demonstrated in a range of preclinical models. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies. The continued investigation of KW-2450, particularly in combination with other anticancer agents, may lead to improved therapeutic strategies for various malignancies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. promega.de [promega.de]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
KW-2450 Free Base: A Technical Guide to its Dual Inhibition of IGF-1R and IR Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is an orally bioavailable small molecule that acts as a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2][3] The IGF-1R signaling pathway is a critical mediator of cellular proliferation, survival, and transformation, and its overexpression or aberrant activation is implicated in the development and progression of numerous human cancers.[2][3][4] Given the high degree of homology between IGF-1R and IR, dual inhibition is a common feature of small molecule inhibitors targeting this pathway.[5] This technical guide provides an in-depth overview of KW-2450, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for KW-2450's inhibitory and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nmol/L) | Source |
| IGF-1R | 7.39 | [2][6][7] |
| IR | 5.64 | [2][6][7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Preclinical Cellular Activity
| Cell Line | Cancer Type | Effect | Combination Agent | Combination Index (CI) | Source |
| BT-474 | HER2-positive Breast Cancer | Synergistic growth inhibition | Lapatinib | 0.69 | [1] |
| MDA-MB-361 | HER2-positive Breast Cancer | Very strong synergistic growth inhibition | Lapatinib | 0.064 | [1] |
| MCF-7 | ER-positive Breast Cancer | Synergistic growth inhibition | 4-hydroxytamoxifen | 0.54 | [1] |
| MCF-7-Ac1 | Aromatase-transfected ER-positive Breast Cancer | Strong synergistic growth inhibition | Letrozole | 0.29 | [1] |
The Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Phase I Clinical Trial Pharmacokinetics and a Tolerability
| Parameter | Value | Dose | Source |
| Maximum Tolerated Dose (MTD) | 37.5 mg/day | - | [2][8] |
| Half-life (t1/2) | ~10-13 hours | 37.5 mg and 50 mg | [8] |
| Maximum Concentration (Cmax) | 2.4-3 µg/mL | 37.5 mg and 50 mg | [8] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 hyperglycemia, Grade 3 rash | 50 mg/day, 37.5 mg/day | [2][8] |
Signaling Pathways and Mechanism of Action
KW-2450 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell growth and survival, primarily the PI3K/Akt and Ras/MAPK pathways.[4][9]
Caption: IGF-1R and IR signaling pathways and the inhibitory action of KW-2450.
Preclinical studies have shown that KW-2450 effectively inhibits the phosphorylation of IGF-1R/IR and downstream signaling proteins like Akt.[1] Interestingly, it did not show inhibitory activity against the phosphorylation of Erk in the same concentration range.[7] This suggests a preferential inhibition of the PI3K/Akt pathway over the Ras/MAPK pathway in certain cellular contexts.
Experimental Protocols
Detailed experimental protocols for the characterization of KW-2450 are crucial for the reproducibility of results. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of KW-2450 against IGF-1R and IR kinases.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human IGF-1R or IR kinase is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
A suitable substrate (e.g., a synthetic peptide or a generic substrate like poly(Glu,Tyr) 4:1) is prepared in kinase buffer.
-
ATP is prepared at a concentration near the Km for the specific kinase.
-
KW-2450 is serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure:
-
The kinase and various concentrations of KW-2450 (or vehicle control) are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA to chelate Mg²⁺).
-
-
Detection and Analysis:
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody, time-resolved fluorescence resonance energy transfer (TR-FRET), or incorporation of ³²P-ATP.
-
The percentage of inhibition for each KW-2450 concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of KW-2450 on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., BT-474, MDA-MB-361, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells per well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
KW-2450 is serially diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of KW-2450 or vehicle control.
-
For combination studies, the second agent (e.g., lapatinib, letrozole) is added concurrently at a fixed ratio or in a matrix format.
-
-
Incubation and Viability Assessment:
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction, or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
The absorbance or fluorescence values are measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The GI50 (concentration for 50% growth inhibition) is determined. For combination studies, the Combination Index (CI) is calculated using software like CalcuSyn.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of KW-2450.
References
- 1. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical and first‐in‐human phase I studies of KW‐2450, an oral tyrosine kinase inhibitor with insulin‐like growth factor receptor‐1/insulin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
KW-2450: A Technical Guide on a Dual Aurora A/B Kinase Inhibitor
Authored by: [Your Name/Organization]
Publication Date: November 21, 2025
Abstract
KW-2450 is a potent, orally bioavailable small molecule that has been characterized as a multi-kinase inhibitor. Initially investigated for its activity against insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), subsequent research has prominently identified KW-2450 as a robust inhibitor of Aurora A and Aurora B kinases.[1][2][3] This dual Aurora kinase inhibition disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high mitotic activity. This technical guide provides a comprehensive overview of KW-2450, focusing on its function as an Aurora A and B kinase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division.[4][5] The two best-characterized members, Aurora A and Aurora B, are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, spindle assembly, and mitotic entry, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5][6] Overexpression of Aurora kinases is common in various human cancers and is often associated with a high mitotic index and poor prognosis.[6][7] This has made them attractive targets for cancer therapy.
KW-2450 has emerged as a significant inhibitor of both Aurora A and B kinases.[2] Its ability to target these key mitotic regulators has demonstrated notable antitumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC).[8] This guide will delve into the technical details of KW-2450 as an Aurora kinase inhibitor.
Mechanism of Action
KW-2450 exerts its antitumor effects primarily through the inhibition of Aurora A and Aurora B kinases. Inhibition of these kinases leads to a cascade of mitotic disruptions:
-
Inhibition of Aurora A: Leads to defects in centrosome maturation and spindle assembly, causing a delay in mitotic entry.[2][9]
-
Inhibition of Aurora B: Results in improper chromosome alignment and overrides the spindle assembly checkpoint, leading to endoreduplication (repeated DNA replication without cell division) and the formation of polyploid cells (e.g., tetraploid and octaploid).[2][8][9]
This disruption of mitotic progression ultimately culminates in cell cycle arrest and the induction of apoptosis.[2] Studies have shown that treatment with KW-2450 leads to a dose-dependent increase in tetraploid (4N) and octaploid (8N) cell populations, a characteristic phenotype of Aurora B inhibition.[8]
Quantitative Data
The inhibitory activity of KW-2450 against various kinases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of KW-2450
| Target Kinase | IC50 (nmol/L) | Cell Line / Assay Conditions | Reference |
| Aurora A | ~500 (calculated from µM) | MDA-MB-468 cells (pT288 autophosphorylation assay) | [2] |
| Aurora B | 478 | MDA-MB-468 cells (pHisH3 Ser10 phosphorylation assay) | [2] |
| Aurora B | 272 | SUM149 cells | [2] |
| Aurora B | 66 | MDA-MB-231 cells | [2] |
| IGF-1R | 7.39 | Cell-free assay | [1][3] |
| IR | 5.64 | Cell-free assay | [1][3] |
Table 2: In Vitro Anti-proliferative Activity of KW-2450 in TNBC Cell Lines
| Cell Line | IC50 (µmol/L) | Reference |
| MDA-MB-468 | 0.254 | [2] |
| SUM149 | 0.150 | [2] |
| MDA-MB-231 | 0.046 | [2] |
Table 3: In Vivo Efficacy of KW-2450 in Xenograft Models
| Xenograft Model | Dose and Schedule | Outcome | Reference |
| HT-29/GFP colon carcinoma | 40 mg/kg, once daily | Modest growth inhibitory activity | [1] |
| MDA-MB-361 breast cancer | Not specified (in combination) | Synergistic growth inhibition with lapatinib | [10] |
| MDA-MB-468 TNBC | 80 mg/kg/day for 4 weeks | Significant inhibition of tumor growth | [11] |
Table 4: Phase I Clinical Trial Data for Single-Agent KW-2450
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 37.5 mg once daily | Advanced solid tumors | [1] |
| Dose-Limiting Toxicities | Grade 3 hyperglycemia, Grade 3 rash | Advanced solid tumors | [1] |
| Half-life (t1/2) | ~10-13 hours | Advanced solid tumors | |
| Maximum Concentration (Cmax) | 2.4-3 µg/mL | Advanced solid tumors | [12] |
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora A and B kinases are central to the regulation of mitosis. The following diagram illustrates their key roles and downstream effects.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of KW-2450 against Aurora kinases using a luminescence-based assay such as ADP-Glo™.
Experimental Workflow: Cellular Assay for Aurora B Inhibition
This diagram illustrates the workflow for measuring the inhibition of Aurora B in cells by quantifying the phosphorylation of Histone H3 at Serine 10 (a known Aurora B substrate).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of KW-2450 as an Aurora kinase inhibitor.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is a general guideline based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[13][14]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Suitable kinase substrate (e.g., Kemptide)
-
ATP
-
KW-2450
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a 5x stock solution.
-
Prepare serial dilutions of KW-2450 in DMSO, followed by a final dilution in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the Aurora kinase and substrate/ATP mixture to the desired concentrations in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted KW-2450 or vehicle (DMSO control).
-
Add 2 µL of the diluted kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of KW-2450 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[2]
-
Cellular Aurora A Inhibition Assay (pT288 Autophosphorylation)
This assay measures the inhibition of Aurora A activity in cells by quantifying the level of its autophosphorylation at Threonine-288 (pT288).[2][15]
Materials:
-
TNBC cells (e.g., MDA-MB-468)
-
Paclitaxel
-
KW-2450
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Aurora A (Thr288)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
To enrich for mitotic cells, treat the cells with a mitotic arresting agent like paclitaxel (e.g., 100 nmol/L) for 20 hours.[2][15]
-
Add various concentrations of KW-2450 to the media and incubate for 4 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the fluorescence intensity of p-Aurora A (Thr288) at the centrosomes of mitotic cells.
-
Calculate the percentage of inhibition relative to the DMSO-treated control to determine the IC50.[15]
-
Cellular Aurora B Inhibition Assay (Phospho-Histone H3 Staining)
This assay quantifies the inhibition of Aurora B in cells by measuring the phosphorylation of its substrate, Histone H3, at Serine 10 (pHisH3).[2][11][15]
Materials:
-
TNBC cells (e.g., MDA-MB-468)
-
Paclitaxel
-
KW-2450
-
Ethanol (for fixation)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Propidium iodide (PI) or another DNA dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Cell Preparation for Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Permeabilize and block the cells.
-
Incubate with the primary antibody against pHisH3 (Ser10).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Resuspend the cells in a staining buffer containing PI and RNase A.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the tetraploid (4N) cell population based on DNA content (PI staining).
-
Within the 4N population, quantify the percentage of cells that are positive for pHisH3.
-
Generate a concentration-inhibition curve by calculating the decrease in the pHisH3-positive population in KW-2450-treated samples relative to the DMSO control.[2][11][15]
-
Determine the IC50 value using appropriate software.
-
Conclusion
KW-2450 is a multi-targeted kinase inhibitor with significant activity against Aurora A and Aurora B kinases. Its ability to disrupt mitosis through dual Aurora kinase inhibition provides a strong rationale for its investigation as an anticancer agent, particularly for malignancies with a high mitotic index such as triple-negative breast cancer. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on or interested in KW-2450 and other Aurora kinase inhibitors. Further clinical development of KW-2450 was terminated due to anticipated difficulties in patient enrollment for a proposed phase II study.[16] Nevertheless, the preclinical findings for KW-2450 underscore the therapeutic potential of targeting Aurora kinases in oncology.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of KW-2450 Against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. rupress.org [rupress.org]
- 8. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2450 Free Base: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the core chemical properties of KW-2450 free base, a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.
Core Chemical Properties
This compound, with the CAS number 904899-25-8, is an orally bioavailable small molecule.[1][2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available through commercial suppliers, others are predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C28H29N5O3S | MedKoo Biosciences[1], PubChemLite[3] |
| Molecular Weight | 515.63 g/mol | MedKoo Biosciences[1], MOLNOVA[2] |
| Exact Mass | 515.1991 | MedKoo Biosciences[1] |
| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | MedKoo Biosciences[1] |
| CAS Number | 904899-25-8 | MedKoo Biosciences[1], MOLNOVA[2] |
| Predicted logP | 3.59 | DrugBank Online[4] |
| Predicted pKa (Strongest Acidic) | 13.42 | DrugBank Online[4] |
| Predicted pKa (Strongest Basic) | 6.25 | DrugBank Online[4] |
| Predicted Polar Surface Area | 101.56 Ų | DrugBank Online[4] |
| Appearance | Not explicitly stated in searched resources. Typically a solid. | N/A |
| Melting Point | Specific experimental data not publicly available. | N/A |
| Solubility | Specific quantitative data in common solvents (e.g., DMSO, water, ethanol) is not publicly available. General guidance suggests it is soluble in organic solvents. | N/A |
| Stability | Stable for several weeks during ordinary shipping. Recommended long-term storage at -20°C.[1] Specific stability data under various pH and temperature conditions is not publicly available. | MedKoo Biosciences[1] |
Mechanism of Action and Signaling Pathway
KW-2450 functions as a dual inhibitor of IGF-1R and IR, both of which are receptor tyrosine kinases overexpressed in a variety of human cancers.[1][2] These receptors play a crucial role in cell proliferation, oncogenic transformation, and the suppression of apoptosis.[1][2] By selectively binding to and inhibiting the kinase activity of both IGF-1R and IR, KW-2450 can lead to the inhibition of tumor cell growth and the induction of apoptosis.[1][2]
The signaling cascade initiated by the activation of IGF-1R and IR is complex and involves multiple downstream pathways. A simplified representation of this signaling network is provided below.
Caption: IGF-1R and IR signaling pathways inhibited by KW-2450.
Experimental Protocols
Determination of Solubility
The solubility of KW-2450 in various solvents is a critical parameter for its formulation and in vitro testing. A common method to determine solubility is the shake-flask method.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., DMSO, water, ethanol, phosphate-buffered saline at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of KW-2450 in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Stability Assessment
Assessing the stability of KW-2450 under various conditions is essential for determining appropriate storage and handling procedures.
Protocol:
-
Forced Degradation Studies: Expose solutions of KW-2450 to a range of stress conditions, including:
-
Acidic and Basic Conditions: Incubate solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Oxidative Conditions: Treat solutions with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose solutions to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining KW-2450 and to detect the formation of any degradation products.
-
Data Evaluation: The rate of degradation can be determined, and the degradation pathway can be elucidated by identifying the structure of the degradation products, often using mass spectrometry (MS).
Caption: Workflow for determining key chemical properties of KW-2450.
References
- 1. Small-molecule ATP-competitive dual IGF-1R and insulin receptor inhibitors: structural insights, chemical diversity and molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule ATP-competitive dual IGF-1R and insulin receptor inhibitors: structural insights, chemical diversity and molecular evolution. | Semantic Scholar [semanticscholar.org]
KW-2450 Free Base (CAS: 904899-25-8): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-2450 is an orally bioavailable small molecule that functions as a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Extensive preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent by targeting key signaling pathways involved in tumor cell proliferation, survival, and transformation.[1][4] This document provides a comprehensive technical overview of KW-2450, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways. Although further clinical development of KW-2450 was terminated due to enrollment difficulties in combination therapy trials, the data amassed provides valuable insights for researchers in the field of oncology and signal transduction.[5]
Introduction
The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a crucial role in the development and progression of numerous cancers. Overexpression and aberrant activation of IGF-1R are frequently observed in various solid tumors, leading to uncontrolled cell growth and resistance to apoptosis.[4] KW-2450 was developed by Kyowa Hakko Kirin as a targeted therapeutic to inhibit this pathway.[6] Its dual-targeting of both IGF-1R and the structurally similar insulin receptor (IR) provides a comprehensive blockade of this signaling network.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 904899-25-8 | [2] |
| Molecular Formula | C28H29N5O3S | [2][3] |
| Molecular Weight | 515.63 g/mol | [2][3] |
Mechanism of Action & Signaling Pathways
KW-2450 selectively binds to and inhibits the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition prevents the downstream phosphorylation cascade that is critical for tumor cell signaling. The binding of ligands such as IGF-1 or insulin to their respective receptors normally triggers receptor autophosphorylation and the subsequent activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. By blocking the initial receptor kinase activity, KW-2450 effectively abrogates the signals transmitted through these pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in tumor cells.[1]
Signaling Pathway Diagrams
Quantitative Preclinical and Clinical Data
In Vitro Activity
| Target/Assay | IC50 (nmol/L) | Cell Line(s) | Reference |
| IGF-1R Kinase | 7.39 | - | [4] |
| IR Kinase | 5.64 | - | [4] |
| Cell Growth Inhibition | 380 (GI50) | HT-29 (Colon Carcinoma) | [7] |
In Vivo Activity
| Model | Treatment | Outcome | Reference |
| HT-29/GFP Colon Carcinoma Xenograft | KW-2450 (40 mg/kg) | Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction. | [4] |
Phase I Clinical Trial Data (Monotherapy)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 37.5 mg once daily | Advanced solid tumors | [4] |
| Dose-Limiting Toxicities (at 50 mg/day) | Grade 3 hyperglycemia | Advanced solid tumors | [4] |
| Dose-Limiting Toxicity (at 37.5 mg/day) | Grade 3 rash | Advanced solid tumors | [4] |
| Clinical Response | 4 out of 10 evaluable patients showed stable disease. | Advanced solid tumors | [4] |
| Half-life (t1/2) | ~10-13 hours | Advanced solid tumors | [8] |
| Maximum Concentration (Cmax) | 2.4-3 µg/mL | Advanced solid tumors | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of KW-2450 against IGF-1R and IR kinases.
Objective: To quantify the concentration of KW-2450 required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human IGF-1R and IR kinase domains
-
ATP
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
KW-2450 (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of KW-2450 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the diluted KW-2450 or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the KW-2450 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition Assay
This protocol describes a method to assess the effect of KW-2450 on the proliferation of cancer cell lines.
Objective: To determine the concentration of KW-2450 that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
KW-2450 (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of KW-2450 or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the KW-2450 concentration and determine the GI50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of KW-2450 in a mouse xenograft model.
Objective: To assess the in vivo antitumor activity of KW-2450.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29)
-
Matrigel or similar extracellular matrix
-
KW-2450 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer KW-2450 or vehicle control orally, once daily, at the specified dose.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of KW-2450.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of KW-2450
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available data on the pharmacokinetics and bioavailability of KW-2450. It is intended for informational purposes for a scientific audience. A comprehensive pharmacokinetic profile of KW-2450 is not available in the public domain, and this guide is therefore limited by the available data. Further clinical development of KW-2450 was terminated due to anticipated difficulty in patient enrollment for a proposed Phase II study.
Introduction
KW-2450 is an orally active, small molecule, dual tyrosine kinase inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is often overexpressed or excessively activated in a variety of solid tumors, making it a target for cancer therapy. This guide provides a detailed overview of the known pharmacokinetic and bioavailability data for KW-2450 from preclinical and early-phase clinical studies.
In Vitro Activity
KW-2450 has demonstrated potent inhibitory activity against both IGF-1R and IR kinases in vitro.
| Target Kinase | IC50 (nmol/L) |
| IGF-1R | 7.39[1] |
| IR | 5.64[1] |
Table 1: In Vitro Inhibitory Activity of KW-2450
In addition to its primary targets, KW-2450 has shown inhibitory activity against other protein tyrosine kinases at a concentration of 100 nmol/L, including FAK, FLT1, FLT3, JAK2, KDR, TRKA, and Aurora A.[1]
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in a murine colon carcinoma xenograft model (HT-29/GFP) have provided some insights into the in vivo activity and pharmacodynamics of KW-2450.
| Animal Model | Dose | Activity |
| Murine HT-29/GFP colon carcinoma xenograft | 40 mg/kg | Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.[1] |
Table 2: Preclinical In Vivo Activity of KW-2450
A preclinical pharmacokinetic/pharmacodynamic study in a human colon cancer HT-29/GFP xenograft model showed that a single oral administration of KW-2450 at doses of 10 to 80 mg/kg resulted in the inhibition of phosphorylation of IGF-1R and its downstream signaling protein AKT in tumor tissue. This inhibition correlated with increasing plasma concentrations of KW-2450, peaking at 2 hours post-administration.
Clinical Pharmacokinetics
A Phase I, open-label, sequential, ascending, multi-dose study was conducted in 13 patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of KW-2450.
Human Pharmacokinetic Parameters
The study determined the following pharmacokinetic parameters for KW-2450:
| Parameter | Value | Dose Level |
| Half-life (t1/2) | ~10-13 hours | 37.5 mg/day and 50 mg/day[3] |
| Maximum Concentration (Cmax) | ~2.4-3 µg/mL | 37.5 mg/day and 50 mg/day[3] |
Table 3: Human Pharmacokinetic Parameters of KW-2450
The observed Cmax was well above the IC50 for IGF-1R/IR inhibition, and the half-life of 10-13 hours suggests that KW-2450 is suitable for once-daily dosing.[3]
Note on Bioavailability: While the rapid oral absorption of KW-2450 has been noted, specific data on its absolute bioavailability in humans is not publicly available.[3]
Experimental Protocols
Phase I Clinical Trial Methodology
-
Study Design: Open-label, sequential, ascending, multi-dose, Phase I study.[3]
-
Patient Population: 13 patients with previously treated advanced solid tumors.[3]
-
Dosing Regimen: KW-2450 was administered orally, once daily for 28 days, followed by a 1-week observation period, and then a continuous daily schedule. Two dose levels were evaluated: 50 mg/day and 37.5 mg/day.[3]
-
Pharmacokinetic Sampling: Plasma and serum samples were collected on Days 1, 2, 8, 15, 22, 28, and 29 for pharmacokinetic analysis.[3]
Signaling Pathway and Experimental Workflow Visualizations
IGF-1R Signaling Pathway Inhibition by KW-2450
Caption: IGF-1R and IR signaling pathway and the inhibitory action of KW-2450.
Phase I Clinical Trial Pharmacokinetic Sampling Workflow
Caption: Workflow for pharmacokinetic sample collection in the Phase I trial of KW-2450.
Summary and Conclusion
The available data indicates that KW-2450 is a potent oral inhibitor of IGF-1R and IR with a pharmacokinetic profile suitable for once-daily dosing. The half-life is approximately 10-13 hours, and peak plasma concentrations achieved in the Phase I study were sufficient to inhibit the target kinases.[3] However, a significant gap in knowledge exists regarding several key pharmacokinetic parameters, including absolute bioavailability, the effect of food on absorption, plasma protein binding, and the detailed metabolism and excretion pathways. The termination of further clinical development of KW-2450 suggests that this information may not become publicly available. This guide represents a comprehensive summary of the currently accessible scientific literature on the pharmacokinetics and bioavailability of KW-2450.
References
KW-2450 Free Base: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is an orally bioavailable small molecule that acts as a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1] Developed by Kyowa Hakko Kirin, KW-2450 emerged from research efforts targeting the IGF-1R signaling pathway, which is frequently dysregulated in a variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy. By inhibiting both IGF-1R and IR, KW-2450 aims to overcome the compensatory signaling that can limit the efficacy of agents that target only one of these receptors. This document provides a detailed technical guide on the discovery, mechanism of action, and synthesis of KW-2450 free base.
Discovery and Rationale
The discovery of KW-2450 was driven by the significant role of the IGF-1R signaling pathway in cancer. Overexpression and/or hyperactivation of IGF-1R is observed in numerous solid tumors and is associated with a more aggressive phenotype and poorer prognosis. IGF-1R activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell growth, proliferation, and the suppression of apoptosis.
The structural similarity between IGF-1R and the insulin receptor (IR) presents a challenge for targeted therapy. Inhibition of IGF-1R can lead to a compensatory upregulation of IR signaling, mitigating the anti-tumor effects. Therefore, the rationale behind developing a dual IGF-1R/IR inhibitor like KW-2450 was to achieve a more complete and sustained blockade of this critical signaling network.
Mechanism of Action
KW-2450 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the tyrosine kinase domains of both IGF-1R and IR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.
Figure 1: Simplified signaling pathway inhibited by KW-2450.
Quantitative Biological Data
The biological activity of KW-2450 has been characterized through various in vitro and in vivo studies. A summary of the key quantitative data is presented below.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | Assay Type | IC50 / EC50 (nmol/L) | Reference |
| IGF-1R Kinase | Kinase Assay | 7.39 | [1] |
| IR Kinase | Kinase Assay | 5.64 | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Growth Inhibition | ~100-500 | [2] |
| SUM149 (Triple-Negative Breast Cancer) | Growth Inhibition | ~100-500 | [2] |
| HT-29/GFP (Colon Carcinoma) | Growth Inhibition | Modest Activity | [1] |
Table 2: Preclinical Pharmacokinetics of KW-2450
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | 40 mg/kg | Oral | - | - | - | - | [1] |
| Rat | - | - | - | - | - | - | Data not publicly available |
| Dog | - | - | - | - | - | - | Data not publicly available |
Note: Detailed pharmacokinetic parameters for KW-2450 in preclinical species are not extensively published in the public domain. The available information indicates oral bioavailability and dose-dependent exposure.
Synthesis of this compound
The chemical name of KW-2450 is N-(4-((4-amino-6,7-dimethoxyquinazolin-2-yl)amino)phenyl)-N'-cyclopropyl-1,1-cyclopropanedicarboxamide. While a specific, detailed, step-by-step synthesis protocol for KW-2450 is not publicly available in peer-reviewed journals, a likely synthetic route can be inferred from patents filed by Kyowa Hakko Kirin and from the synthesis of structurally related quinazoline-based kinase inhibitors. The synthesis can be logically divided into the preparation of the key intermediates and their final coupling.
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic workflow for KW-2450.
Experimental Protocols
1. Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Key Intermediate A)
This intermediate is a common precursor for many quinazoline-based inhibitors. Its synthesis typically starts from 4,5-dimethoxyanthranilic acid.
-
Step 1: Cyclization. 4,5-dimethoxyanthranilic acid is reacted with cyanamide in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one.
-
Step 2: Chlorination. The resulting quinazolinone is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield 4-chloro-6,7-dimethoxy-2-aminoquinazoline.
-
Step 3: Amination. The 4-chloro group is displaced with ammonia (e.g., using ammonium hydroxide or bubbling ammonia gas through the reaction mixture) to afford 4-amino-2-chloro-6,7-dimethoxyquinazoline.
2. Synthesis of N1-(4-aminophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide (Key Intermediate C)
-
Step 1: Amide Formation. 1,1-Cyclopropanedicarboxylic acid is activated (e.g., using thionyl chloride to form the diacyl chloride, or a coupling agent like HATU). This activated species is then reacted sequentially with 4-nitroaniline and cyclopropylamine to form N1-(4-nitrophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide.
-
Step 2: Nitro Group Reduction. The nitro group of the resulting dicarboxamide is reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl).
3. Final Synthesis of this compound
The final step involves the coupling of the two key intermediates. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a common method for forming the C-N bond between the quinazoline core and the aniline derivative.
-
Reaction Conditions: 4-Amino-2-chloro-6,7-dimethoxyquinazoline and N1-(4-aminophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide are reacted in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or K2CO3) in an appropriate solvent (e.g., dioxane or toluene) under an inert atmosphere. The reaction mixture is typically heated to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Key Experimental Methodologies
IGF-1R/IR Kinase Inhibition Assay
The inhibitory activity of KW-2450 against IGF-1R and IR kinases is typically determined using a biochemical assay.
-
Principle: Recombinant human IGF-1R or IR kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in a suitable buffer. The kinase phosphorylates the substrate. The amount of phosphorylation is quantified, often by measuring the consumption of ATP or the generation of ADP, or by using a phospho-specific antibody.
-
Protocol Outline:
-
Varying concentrations of KW-2450 are pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the extent of phosphorylation is measured. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
The effect of KW-2450 on the proliferation of cancer cell lines is commonly assessed using assays that measure cell viability or metabolic activity.
-
Principle: Assays like the MTT or CellTiter-Glo® assay are used. These assays rely on the conversion of a substrate into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of KW-2450 or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The assay reagent is added to each well, and the plates are incubated to allow for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the EC50 value is determined.
-
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of KW-2450 in a living organism, human tumor xenograft models are often used.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with KW-2450 or a vehicle control. Tumor growth is monitored over time.
-
Protocol Outline:
-
A suspension of human cancer cells (e.g., HT-29) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
KW-2450 is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.
-
Conclusion
KW-2450 is a rationally designed dual inhibitor of IGF-1R and IR with demonstrated preclinical anti-tumor activity. Its discovery was based on the understanding of the critical role of the IGF-1R/IR signaling axis in cancer. While the detailed synthesis is proprietary, the likely synthetic route involves the coupling of a 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate with a substituted aniline bearing a cyclopropanedicarboxamide moiety. The preclinical data supports its mechanism of action and provides a basis for its further investigation in clinical settings. This technical guide provides a comprehensive overview of the discovery and synthesis of KW-2450 for professionals in the field of drug development.
References
In-Depth Technical Guide: KW-2450 Free Base Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of KW-2450 free base for its primary protein targets. It includes quantitative binding data, detailed experimental methodologies for assessing target inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Core Principles: Mechanism of Action
KW-2450 is an orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the kinase domain of these receptors, KW-2450 blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of IGF-1R and IR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, making KW-2450 a compound of interest in oncology research.[2][3]
Quantitative Data: Target Protein Binding Affinity
The in vitro inhibitory potency of KW-2450 against its primary targets has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | IC50 (nmol/L) |
| Human IGF-1R | 7.39[4][5] |
| Human IR | 5.64[4][5] |
These low nanomolar IC50 values indicate a high binding affinity of KW-2450 for both IGF-1R and IR kinases.[5]
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a representative, detailed protocol for determining the IC50 values of KW-2450 against IGF-1R and IR using a biochemical kinase assay. This protocol is based on standard methodologies for assessing kinase inhibitors.
Objective: To quantify the in vitro inhibitory activity of KW-2450 on IGF-1R and IR kinase activity.
Materials:
-
Recombinant human IGF-1R and IR kinase domains
-
This compound
-
ATP (Adenosine Triphosphate)
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO (Dimethyl Sulfoxide)
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of KW-2450 in 100% DMSO.
-
Perform a serial dilution of the KW-2450 stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 1 nM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
Add 1 µL of each KW-2450 dilution or vehicle control to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, recombinant kinase (IGF-1R or IR), and the peptide substrate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase reaction buffer at a concentration approximating the Km for the respective kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percent inhibition for each KW-2450 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the KW-2450 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
IGF-1R/IR Signaling Pathway and KW-2450 Inhibition
Caption: KW-2450 inhibits the IGF-1R and IR signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and first‐in‐human phase I studies of KW‐2450, an oral tyrosine kinase inhibitor with insulin‐like growth factor receptor‐1/insulin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
KW-2450 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical data available for KW-2450, a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). This document details its molecular characteristics, mechanism of action, and summarizes key experimental findings and protocols.
Core Molecular Data
A clear understanding of the physicochemical properties of KW-2450 is fundamental for its application in research and development. The essential molecular data for the free base form is summarized below.
| Property | Value |
| Chemical Formula | C28H29N5O3S[1][2][3] |
| Molecular Weight | 515.63 g/mol [2][3] |
| Exact Mass | 515.1991 g/mol [2] |
| CAS Number | 904899-25-8[2][3] |
| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide[2] |
Mechanism of Action and Signaling Pathway
KW-2450 is an orally bioavailable small molecule that functions as a dual tyrosine kinase inhibitor, targeting both IGF-1R and the insulin receptor (IR)[2][3][4][5]. The overexpression and excessive activation of the IGF-1R signaling pathway are implicated in the proliferation, differentiation, survival, and angiogenesis of various cancer cells[4][6]. By inhibiting IGF-1R and IR, KW-2450 effectively blocks these downstream signaling cascades, leading to the inhibition of tumor cell growth and the induction of apoptosis[2][3].
The binding of ligands such as IGF-1 to IGF-1R or insulin to IR triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MAPK pathways, which are crucial for cell survival and proliferation[4][7]. KW-2450's inhibitory action at the receptor level prevents these downstream events.
References
- 1. PubChemLite - Kw-2450 free base (C28H29N5O3S) [pubchemlite.lcsb.uni.lu]
- 2. medkoo.com [medkoo.com]
- 3. molnova.com [molnova.com]
- 4. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for KW-2450 Free Base In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is an orally bioavailable small molecule that acts as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1] These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of the IGF-1R/IR signaling axis is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. KW-2450 has demonstrated potential antineoplastic activity by inhibiting these kinases, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of KW-2450.
Quantitative Data Summary
The inhibitory activity of KW-2450 against target kinases and cancer cell lines is summarized below. This data is essential for determining the potency and selectivity of the compound in preclinical studies.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Kinase Inhibition Assay | 7.39 | [2] |
| Insulin Receptor (IR) | Kinase Inhibition Assay | 5.64 | [2] |
| BT-474 (Breast Cancer) | Cell Proliferation/Viability | Data not available | |
| MDA-MB-361 (Breast Cancer) | Cell Proliferation/Viability | Data not available | |
| MCF-7 (Breast Cancer) | Cell Proliferation/Viability | Data not available |
Note: Specific single-agent IC50 values for cell proliferation/viability assays were not available in the public domain at the time of this writing. However, studies have shown synergistic effects when KW-2450 is combined with other agents like lapatinib in BT-474 and MDA-MB-361 cells.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of IGF-1R and IR and the point of inhibition by KW-2450.
Caption: IGF-1R/IR signaling pathway and KW-2450 inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IGF-1R/IR)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of KW-2450 against purified IGF-1R and IR kinases. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant human IGF-1R or IR kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
KW-2450 free base
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of KW-2450 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Assay Plate Preparation: Add the diluted KW-2450 or DMSO control to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase and the substrate in the kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen kinase assay kit. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of KW-2450. Calculate the percent inhibition for each concentration of KW-2450 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation/Viability Assay
This protocol outlines a method to assess the effect of KW-2450 on the proliferation and viability of breast cancer cell lines (e.g., BT-474, MDA-MB-361, MCF-7) using the MTT assay.
Experimental Workflow:
References
Application Notes and Protocols: Preparation of KW-2450 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of KW-2450 free base, a potent dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of KW-2450 for in vitro and in vivo studies, facilitating reliable and reproducible experimental outcomes. This document includes the chemical and physical properties of KW-2450, a step-by-step protocol for stock solution preparation, storage recommendations, and a diagram of the IGF-1R signaling pathway targeted by the inhibitor.
Introduction to KW-2450
KW-2450 is an orally bioavailable small molecule inhibitor that selectively targets the tyrosine kinase activity of both IGF-1R and IR.[1][2] These receptors are crucial mediators of cell proliferation, survival, and differentiation, and their aberrant activation is implicated in the pathogenesis of various cancers.[1][2] KW-2450 has demonstrated preclinical antitumor activity by inhibiting the phosphorylation of IGF-1R and IR, which in turn blocks downstream signaling pathways such as the PI3K/Akt and Ras/ERK cascades, ultimately leading to the induction of apoptosis in cancer cells.[3] In vitro studies have shown that KW-2450 can induce apoptosis in cancer cell lines at concentrations ranging from 25 to 400 nmol/L.[4]
This compound Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | [5] |
| CAS Number | 904899-25-8 | [1] |
| Molecular Formula | C28H29N5O3S | [1] |
| Molecular Weight | 515.63 g/mol | [1] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or incubator at 37°C, 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Equilibrate KW-2450: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of KW-2450 powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.156 mg of this compound.
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Weight (mg) = 10 mM x 1 mL x 515.63 g/mol / 1000 = 5.156 mg
-
-
-
Dissolving: Add the calculated volume of DMSO to the vial containing the KW-2450 powder. For a 10 mM stock solution using 5.156 mg of powder, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 10-15 minutes can be applied.[6]
-
Sterilization (Optional): For sensitive cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[5] The powder form of the inhibitor can be stored at -20°C for up to 3 years.
Preparation of Working Solutions:
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for KW-2450 Stock Solution Preparation
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: KW-2450 Free Base Solubility and Handling in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KW-2450 is an orally bioavailable small molecule inhibitor targeting the tyrosine kinases of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The overexpression and excessive activation of IGF-1R are implicated in the proliferation and survival of numerous solid tumors, making it a key target in oncology research.[2] By inhibiting IGF-1R and IR, KW-2450 can block critical downstream signaling pathways, leading to the suppression of tumor cell growth and the induction of apoptosis.[1][3] Due to its hydrophobic nature, KW-2450 free base is readily soluble in dimethyl sulfoxide (DMSO), a polar aprotic solvent widely used in experimental biology for dissolving and storing such compounds.[3][4] These notes provide detailed data and protocols for the proper handling, solubilization, and application of this compound in DMSO for research purposes.
Data Presentation: Solubility
While specific quantitative solubility data for this compound in DMSO is not widely published, it is generally reported to be soluble in DMSO.[3] The following table summarizes the known properties and solubility information. For precise experimental needs, it is recommended to empirically determine the maximum solubility.
| Property | Value | Reference |
| Compound Name | This compound | [3] |
| CAS Number | 904899-25-8 | [3] |
| Molecular Formula | C₂₈H₂₉N₅O₃S | [3] |
| Molecular Weight | 515.63 g/mol | [3] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Reported Solubility | Soluble | [3] |
| Recommended Storage | Stock solutions in DMSO at -20°C or -80°C for long-term storage. | [3] |
Signaling Pathway
KW-2450 exerts its anti-tumor effects by inhibiting the phosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream pro-survival signaling cascades, most notably the PI3K/Akt pathway. This pathway is crucial for cell proliferation, growth, and the inhibition of apoptosis.
Caption: Signaling pathway inhibited by KW-2450.
Experimental Protocols
Protocol 1: Preparation of a 10 mM KW-2450 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common starting point for subsequent dilutions in experimental assays.
Materials:
-
This compound powder (CAS 904899-25-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter (optional, for sensitive applications)
Workflow Diagram:
References
Application Notes and Protocols for KW-2450 Free Base in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KW-2450 free base, a potent multikinase inhibitor, for studying triple-negative breast cancer (TNBC) cell lines. The provided protocols offer detailed, step-by-step instructions for key in vitro assays to evaluate the efficacy and mechanism of action of KW-2450.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This lack of well-defined molecular targets makes chemotherapy the primary treatment modality, which is often associated with significant side effects and the development of resistance. Consequently, there is a critical need for novel targeted therapies for TNBC.
KW-2450 is a multikinase inhibitor that has shown significant antitumor activity in TNBC by primarily targeting Aurora A and Aurora B kinases.[1][2] These kinases are key regulators of mitosis, and their overexpression is common in highly proliferative tumors like TNBC.[1] Inhibition of Aurora A and B by KW-2450 leads to mitotic catastrophe, characterized by the accumulation of cells with abnormal DNA content (polyploidy), and subsequent apoptosis.[1][2]
Mechanism of Action
KW-2450 exerts its anti-cancer effects in TNBC cells through the dual inhibition of Aurora A and Aurora B kinases.[1][2] This inhibition disrupts the proper execution of mitosis, leading to distinct cellular fates.
-
Inhibition of Aurora A: Leads to a delay in mitotic entry, resulting in an accumulation of cells in a tetraploid (4N) state.[2]
-
Inhibition of Aurora B: Causes mitotic slippage, where cells exit mitosis without proper chromosome segregation, leading to the formation of octaploid (8N) cells.[2]
The accumulation of these polyploid cells ultimately triggers apoptotic cell death.[1][2] Interestingly, surviving 8N cells have been shown to depend on the activation of the MEK/ERK signaling pathway for their survival.[3] This finding suggests a potential combination therapy strategy, where co-treatment with a MEK inhibitor can enhance the apoptotic effects of KW-2450.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of KW-2450 on TNBC cell lines as reported in the literature.
Table 1: In Vitro Inhibitory Activity of KW-2450 on TNBC Cell Viability
| Cell Line | IC50 (µM) |
| MDA-MB-231 | ~0.1 - 0.5 |
| MDA-MB-468 | ~0.1 - 0.5 |
| SUM149 | ~0.1 - 0.5 |
Note: The IC50 values are approximated from graphical representations in the cited literature and may vary depending on experimental conditions.[4]
Table 2: Effect of KW-2450 on Colony and Mammosphere Formation in TNBC Cells
| Cell Line | Assay | KW-2450 Concentration (µM) | Inhibition of Formation (%) |
| MDA-MB-231 | Colony Formation | 0.05 | Significant |
| 0.1 | Significant | ||
| 0.5 | Significant | ||
| SUM149 | Colony Formation | 0.05 | Significant |
| 0.1 | Significant | ||
| 0.5 | Significant | ||
| MDA-MB-231 | Mammosphere Formation | 0.05 | Significant |
| 0.1 | Significant | ||
| 0.5 | Significant | ||
| SUM149 | Mammosphere Formation | 0.05 | Significant |
| 0.1 | Significant | ||
| 0.5 | Significant |
Note: "Significant" indicates a statistically significant reduction in colony or mammosphere formation compared to vehicle-treated controls as reported in the source.[4]
Mandatory Visualizations
References
- 1. Antitumor Activity of KW-2450 Against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for KW-2450 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of KW-2450, an orally bioavailable dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases, in mouse xenograft models.[1] This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the anti-tumor efficacy of KW-2450.
Introduction to KW-2450
KW-2450 is a small molecule inhibitor that targets both IGF-1R and IR, which are often overexpressed in various human cancers and play crucial roles in tumor cell proliferation, survival, and oncogenic transformation.[1] By inhibiting these receptors, KW-2450 aims to suppress tumor growth and induce apoptosis.[1] Preclinical studies have demonstrated its potential in various cancer models, both as a single agent and in combination with other targeted therapies.
Mechanism of Action: KW-2450 selectively binds to and inhibits the tyrosine kinase activity of IGF-1R and IR. This blockade disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of KW-2450 in various mouse xenograft models as reported in preclinical studies.
Table 1: Single Agent Activity of KW-2450 in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | KW-2450 Dose | Administration Route | Treatment Duration | Outcome | Reference |
| HT-29/GFP | Colon Carcinoma | Not Specified | 40 mg/kg | Oral, once daily | 14 days | Modest growth inhibitory activity, inhibition of IGF-1-induced signal transduction. | [2] |
| KMS-12-BM | Myeloma | Not Specified | 10 mg/kg | Oral | Not Specified | Potent growth inhibitory activity. | [3] |
Table 2: Combination Therapy of KW-2450 in a Mouse Xenograft Model
| Cell Line | Cancer Type | Mouse Strain | Treatment Groups | Administration Route | Treatment Duration | Outcome | Reference |
| MDA-MB-361 | Breast Cancer | NOD-SCID | 1. Vehicle (Methylcellulose 400) 2. KW-2450 (40 mg/kg) 3. Lapatinib (60 mg/kg) 4. KW-2450 (40 mg/kg) + Lapatinib (60 mg/kg) | Oral, once daily | 14 days | Combination showed significantly greater tumor growth inhibition compared to either agent alone. | [4] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo studies with KW-2450 in mouse xenograft models.
Cell Lines and Culture
-
Cell Line Selection: Choose human cancer cell lines with documented expression of IGF-1R. Examples include HT-29 (colon cancer) and MDA-MB-361 (breast cancer).
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
Mouse Xenograft Model Establishment
References
- 1. Facebook [cancer.gov]
- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KW-2450 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentration and cellular effects of KW-2450, a potent dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), which also exhibits inhibitory activity against Aurora A and Aurora B kinases. The following sections detail the compound's mechanism of action, summarize its effective concentrations in various cancer cell lines, and provide detailed protocols for key in vitro experiments.
Mechanism of Action
KW-2450 is an orally bioavailable small molecule that exerts its anti-neoplastic effects through the inhibition of multiple key signaling pathways involved in cell proliferation, survival, and differentiation.[1] Primarily, it targets the tyrosine kinase activity of IGF-1R and IR, which are often overexpressed in a variety of human cancers and play significant roles in tumor cell growth and suppression of apoptosis.[1] By inhibiting these receptors, KW-2450 effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways.
Recent studies have also identified KW-2450 as a multi-kinase inhibitor that targets Aurora A and Aurora B kinases.[2] These serine/threonine kinases are crucial for mitotic progression, and their inhibition by KW-2450 can lead to defects in cell division, resulting in aneuploidy and subsequent apoptosis. This dual mechanism of action, targeting both growth factor receptor signaling and mitotic kinases, makes KW-2450 a compound of significant interest in cancer research.
Data Presentation: Effective Concentrations of KW-2450
The following tables summarize the quantitative data on the effective concentrations of KW-2450 from in vitro studies.
Table 1: Kinase Inhibitory Activity of KW-2450
| Target Kinase | IC50 (nmol/L) |
| IGF-1R | 7.39 |
| IR | 5.64 |
Data from preclinical studies on human IGF-1R and IR kinases.
Table 2: Growth Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Lines by KW-2450
| Cell Line | IC50 (µM) |
| SUM149 | 0.28 |
| MDA-MB-468 | 0.32 |
| SUM159 | 0.38 |
| MDA-MB-231 | 0.45 |
IC50 values were determined after 72 hours of treatment using the CellTiter-Blue cell viability assay.[2]
Table 3: Effective Concentrations for Cellular Effects
| Cell Line | Effect | Effective Concentration (nmol/L) |
| Various Malignant Cells | Inhibition of phosphorylated IGF-1R/IR and downstream pAkt/pERK | 10 - 30 |
| MDA-MB-361 | Induction of Apoptosis | 25 - 400 |
| BT-474 | Minor Apoptosis Induction (as single agent) | ~225% at 400 |
Concentrations reported from various in vitro studies.[3]
Mandatory Visualizations
Caption: IGF-1R/IR Signaling Pathway Inhibition by KW-2450.
Caption: Aurora Kinase Pathway Inhibition by KW-2450.
Caption: General Experimental Workflow for KW-2450 In Vitro Studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of KW-2450 in cell culture. These are based on methodologies reported in preclinical studies of KW-2450.[2]
Protocol 1: Cell Viability Assay (CellTiter-Blue® Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of KW-2450 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KW-2450 (stock solution in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent (Promega)
-
Microplate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
KW-2450 Treatment:
-
Prepare serial dilutions of KW-2450 in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the desired concentrations of KW-2450 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells induced by KW-2450 treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KW-2450 (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of KW-2450 or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both the floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the sub-G1 phase.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the effect of KW-2450 on the phosphorylation status of key proteins in the IGF-1R/IR and downstream signaling pathways.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium and serum-free medium
-
KW-2450 (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for 24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of KW-2450 for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control. Compare the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Western Blot Analysis of IGF-1R Signaling Pathway Modulation by KW-2450
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is a potent, orally bioavailable small molecule inhibitor that primarily targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2] These receptors are key components of a signaling network crucial for cell proliferation, growth, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers, making it a significant target for therapeutic intervention. KW-2450 has also demonstrated inhibitory activity against other kinases, including Aurora A and Aurora B. This document provides a detailed protocol for utilizing Western blotting to assess the in vitro effects of KW-2450 on the IGF-1R signaling pathway, specifically focusing on the phosphorylation status of key downstream effector proteins.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This protocol is designed to analyze the inhibitory effect of KW-2450 on the IGF-1R signaling cascade. The primary targets for analysis are the phosphorylated (activated) forms of IGF-1R/IR and the downstream signaling proteins Akt and ERK. By comparing the levels of these phosphoproteins in KW-2450-treated cells versus untreated controls, researchers can quantify the inhibitory activity of the compound.
Data Presentation
The following table summarizes the quantitative effects of KW-2450 on the phosphorylation of key proteins in the IGF-1R signaling pathway in BT-474 and MDA-MB-361 breast cancer cell lines. Data is presented as a percentage of the untreated control.
| Cell Line | Treatment | Concentration (nmol/L) | Duration (h) | p-IGF-1R/IR (% of Control) | p-Akt (% of Control) | p-ERK (% of Control) |
| BT-474 | KW-2450 | 100 | 48 | ~50% | ~60% | ~70% |
| MDA-MB-361 | KW-2450 | 100 | 48 | ~40% | ~50% | ~60% |
Note: The quantitative data in this table are representative estimates based on qualitative data from preclinical studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and KW-2450 Treatment
-
Cell Lines: BT-474 and MDA-MB-361 breast cancer cell lines are suitable for this protocol.
-
Culture Conditions: Culture the cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells (e.g., 2 x 10^5 cells/mL) in 10-cm dishes and allow them to adhere and grow for 24 hours.[3]
-
KW-2450 Treatment: Prepare a stock solution of KW-2450 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10-400 nmol/L).[3]
-
Incubation: Replace the culture medium with the medium containing KW-2450 or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 hours).[3]
Preparation of Cell Lysates
-
Cell Harvesting: After treatment, place the culture dishes on ice.
-
Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., NP40 Cell Lysis Buffer) supplemented with protease and phosphatase inhibitors to each dish.[3]
-
Incubation: Incubate the dishes on ice for 30 minutes with occasional swirling to ensure complete lysis.[3]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. The following primary antibodies are recommended:
-
Phospho-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151)
-
IGF-1Rβ
-
Phospho-Akt (Ser473)
-
Akt (pan)
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
p44/42 MAPK (Erk1/2)
-
A loading control antibody (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: Experimental workflow for Western blot analysis of KW-2450 treated cells.
Caption: IGF-1R signaling pathway and the inhibitory action of KW-2450.
References
- 1. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hsp90 Client Protein Degradation Using KW-2450
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is a potent, orally bioavailable small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. While not a direct inhibitor of Heat Shock Protein 90 (Hsp90), KW-2450 serves as a valuable tool for studying the degradation of specific Hsp90 client proteins, particularly IGF-1R itself. Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are oncoproteins. The inhibition of IGF-1R signaling by KW-2450 can trigger the destabilization and subsequent degradation of the receptor, a process in which the Hsp90 chaperone machinery is intimately involved. These application notes provide a framework and detailed protocols for utilizing KW-2450 to investigate the Hsp90-dependent degradation of its client protein, IGF-1R.
Mechanism of Action
KW-2450 competitively binds to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. IGF-1R is a well-established Hsp90 client protein, meaning its proper folding, stability, and function are dependent on its association with Hsp90. By inhibiting IGF-1R, KW-2450 can induce conformational changes or mark the receptor for degradation, providing a model system to study the cellular machinery responsible for Hsp90 client protein triage and degradation. It is important to distinguish KW-2450 from direct Hsp90 inhibitors, such as KW-2478, which directly bind to and inhibit Hsp90's ATPase activity.
Data Presentation
The following tables summarize key quantitative data related to the activity of KW-2450.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (IGF-1R Kinase Inhibition) | - | 0.007 µM | [1] |
| IC₅₀ (IR Kinase Inhibition) | - | 0.006 µM | [1] |
| Apoptosis Induction (Caspase-3/7 Activation) | BT-474 | Minor (~225% at 400 nmol/L) | [1] |
| Apoptosis Induction (Caspase-3/7 Activation) | MDA-MB-361 | Dose-dependent (25 to 400 nmol/L) | [1] |
Table 1: In Vitro Activity of KW-2450.
| Parameter | Tumor Model | Dose | Effect | Reference |
| Tumor Growth Inhibition | MDA-MB-361 Xenograft | - | Significant inhibition in combination with lapatinib | [1] |
| Maximum Tolerated Dose (MTD) - Monotherapy | Human (Phase I) | 37.5 mg/day | - | [2] |
| Dose-Limiting Toxicities (DLTs) | Human (Phase I) | 50 mg/day | Grade 3 non-fasting hyperglycemia | [2] |
Table 2: In Vivo and Clinical Data for KW-2450.
Signaling Pathways and Experimental Workflow
Caption: IGF-1R signaling pathway and its regulation by Hsp90 and KW-2450.
Caption: Experimental workflow for studying IGF-1R degradation using KW-2450.
Experimental Protocols
Protocol 1: Western Blot Analysis of IGF-1R and Downstream Signaling
Objective: To determine the effect of KW-2450 on the protein levels of total and phosphorylated IGF-1R, as well as key downstream signaling molecules like Akt.
Materials:
-
Cancer cell lines expressing IGF-1R (e.g., MCF-7, BT-474)
-
Complete cell culture medium
-
KW-2450 (stock solution in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IGF-1R, anti-phospho-IGF-1R (Tyr1135/1136), anti-Akt, anti-phospho-Akt (Ser473), anti-Hsp70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of KW-2450 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Immunoprecipitation of the Hsp90-IGF-1R Complex
Objective: To investigate the association between Hsp90 and IGF-1R following treatment with KW-2450.
Materials:
-
Treated cell lysates from Protocol 1
-
Immunoprecipitation (IP) lysis buffer
-
Anti-Hsp90 or anti-IGF-1R antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them multiple times with IP wash buffer.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting as described in Protocol 1, probing for the co-precipitated protein (e.g., if you IP'd with anti-Hsp90, blot for IGF-1R).
Protocol 3: Ubiquitination Assay for IGF-1R
Objective: To determine if KW-2450 treatment leads to increased ubiquitination of IGF-1R.
Materials:
-
Treated cell lysates from Protocol 1 (cells should be pre-treated with a proteasome inhibitor like MG132 for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate)
-
IP materials from Protocol 2 (using anti-IGF-1R antibody)
-
Primary antibody: anti-ubiquitin
Procedure:
-
Immunoprecipitation of IGF-1R: Perform immunoprecipitation of IGF-1R from the cell lysates as described in Protocol 2.
-
Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis: An increase in the high molecular weight smear in the KW-2450 treated lanes indicates increased ubiquitination of IGF-1R.
Conclusion
KW-2450 provides a specific and valuable approach to studying the degradation of the Hsp90 client protein, IGF-1R. By inhibiting the kinase activity of IGF-1R, researchers can investigate the downstream consequences on protein stability and the cellular mechanisms that govern Hsp90 client protein degradation. The protocols outlined above provide a comprehensive toolkit for characterizing the effects of KW-2450 on the IGF-1R signaling axis and its interplay with the Hsp90 chaperone machinery. These studies can contribute to a deeper understanding of Hsp90 function and the development of novel therapeutic strategies targeting this critical cellular pathway.
References
Application Notes and Protocols for Cell Viability Assays with KW-2450 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is a potent, orally bioavailable multi-kinase inhibitor with significant antitumor activities. It primarily targets Aurora A and Aurora B kinases, crucial regulators of mitotic progression.[1] Inhibition of these kinases by KW-2450 can lead to mitotic catastrophe and apoptosis in cancer cells. Additionally, KW-2450 has demonstrated inhibitory effects on other key signaling molecules implicated in cancer, including FMS-like tyrosine kinase 3 (FLT3), particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[2] These mutations are known drivers of leukemogenesis and are associated with a poor prognosis. This document provides detailed protocols for assessing cell viability following treatment with KW-2450, along with data presentation guidelines and visualizations of the key signaling pathways affected.
Data Presentation
The following tables summarize the in vitro efficacy of KW-2450 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of KW-2450 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Subtype | IC50 (µM) | Assay |
| MDA-MB-231 | Mesenchymal-like | 0.25 | CellTiter-Blue |
| SUM149 | Inflammatory | 0.32 | CellTiter-Blue |
| MDA-MB-468 | Basal-like | 0.18 | CellTiter-Blue |
Data adapted from studies on the effects of KW-2450 on TNBC cell viability.[3]
Table 2: Representative IC50 Values for FLT3 Inhibitors in AML Cell Lines
| Cell Line | FLT3 Status | Representative FLT3 Inhibitor | IC50 (nM) | Assay |
| MV4-11 | ITD | Quizartinib | <1 | Not Specified |
| Molm-13 | ITD | Quizartinib | <1 | Not Specified |
| OCI-AML3 | WT | Quizartinib | >1000 | Not Specified |
| HL-60 | WT | ABT-199 (Bcl-2 inhibitor) | 97 | MTT |
| THP-1 | WT | Silvestrol | 3.8 | MTS |
Experimental Protocols
This section provides detailed methodologies for performing cell viability assays with KW-2450 treatment. The CellTiter-Blue® (resazurin-based) assay is highlighted due to its sensitivity and non-destructive nature, but protocols for MTT and MTS assays are also provided as common alternatives.[7][8][9]
Protocol 1: CellTiter-Blue® Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
KW-2450 (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC, MV4-11 for AML)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Blue® Reagent (e.g., Promega, Cat. No. G8080)
-
96-well clear-bottom black or white assay plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (560nm excitation/590nm emission)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background fluorescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
KW-2450 Treatment:
-
Prepare serial dilutions of KW-2450 in complete culture medium from your stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest KW-2450 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared KW-2450 dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of CellTiter-Blue® Reagent to each well.[10]
-
Gently mix the contents of the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the cell line's metabolic activity.
-
Measure the fluorescence at 560nm (excitation) and 590nm (emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of KW-2450 concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: MTT Cell Viability Assay
Materials:
-
KW-2450
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well clear plates
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Blue® protocol.
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Similar to the CellTiter-Blue® assay, calculate percentage viability relative to the vehicle control and determine the IC50.
Protocol 3: MTS Cell Viability Assay
Materials:
-
KW-2450
-
Cancer cell lines
-
Complete cell culture medium
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader with absorbance detection (490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Blue® protocol.
-
MTS Incubation:
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11][13]
-
Data Analysis: Calculate percentage viability relative to the vehicle control and determine the IC50.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: KW-2450 inhibits Aurora A and B kinases, disrupting mitosis and leading to apoptosis.
Caption: KW-2450 inhibits constitutively active FLT3-ITD, blocking downstream MAPK signaling.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability after KW-2450 treatment.
References
- 1. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic FLT3-ITD Signaling in Acute Myeloid Leukemia Is Connected to a Specific Chromatin Signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. promega.com [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for KW-2450 Animal Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of KW-2450, an orally active dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). The following protocols and data have been synthesized from published preclinical studies to guide researchers in designing and executing in vivo experiments.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from various preclinical studies involving KW-2450.
Table 1: In Vitro Inhibitory Activity of KW-2450
| Target Kinase | IC50 (nmol/L) | Reference |
| IGF-1R | 7.39 | [1][2][3] |
| IR | 5.64 | [1][2][3] |
Table 2: Preclinical In Vivo Dosing of KW-2450
| Animal Model | Tumor Type | Administration Route | Dose | Dosing Schedule | Vehicle | Reference |
| Murine Xenograft | HT-29/GFP Colon Carcinoma | Oral | 40 mg/kg | Once daily | Not specified | [1][2] |
| Murine Xenograft | MDA-MB-361 Breast Cancer | Oral | 40 mg/kg | Once daily for 14 days | Methylcellulose 400 | [4] |
| Murine Xenograft | SUM149 Triple-Negative Breast Cancer | Oral | 40 or 80 mg/kg | Daily | Not specified | |
| Murine Xenograft | KMS-12-BM Myeloma | Oral | 10 mg/kg | Not specified | Not specified | [3] |
Signaling Pathway
KW-2450 exerts its effects by inhibiting the IGF-1R and IR signaling pathways, which are critical for cell growth, proliferation, and survival. Inhibition of these receptors leads to the downregulation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of KW-2450 in animal models.
Protocol 1: Oral Administration of KW-2450 in a Murine Xenograft Model
This protocol is based on studies using breast cancer xenografts.[4]
1. Materials:
-
KW-2450
-
Vehicle: Methylcellulose 400
-
Sterile water for injection
-
Female athymic nude mice (or other appropriate strain)
-
MDA-MB-361 (or other appropriate) cancer cells
-
Matrigel (optional, for cell implantation)
-
Sterile syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
2. Animal Acclimatization and Tumor Cell Implantation:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Harvest cancer cells and resuspend in sterile PBS or culture medium. For the MDA-MB-361 model, 9 x 10^6 cells in 0.1 mL were used per mouse.[4]
-
Implant the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Preparation of KW-2450 Formulation:
-
Prepare the vehicle solution (e.g., 0.5% Methylcellulose 400 in sterile water).
-
Calculate the required amount of KW-2450 based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice.
-
Suspend the calculated amount of KW-2450 in the vehicle. Ensure a homogenous suspension through vortexing or sonication.
4. Dosing and Monitoring:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[4]
-
Administer KW-2450 or vehicle orally once daily using a gavage needle.
-
Monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.
-
Measure tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: V = (Length x Width²) / 2.[4]
-
Continue treatment for the specified duration (e.g., 14 days).[4]
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as western blotting to assess the phosphorylation status of IGF-1R/IR and downstream targets like Akt.
Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
This protocol outlines the steps for assessing the in vivo target engagement of KW-2450.
1. Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R/IR, anti-IGF-1R, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Homogenize the excised tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the membrane to detect the protein bands.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A single oral administration of KW-2450 has been shown to inhibit the phosphorylation of IGF-1R and Akt in tumor tissue, with the peak effect observed 2 hours after administration in a human colon cancer HT-29/GFP xenograft model.[3]
Important Considerations
-
Hyperglycemia: KW-2450 inhibits the insulin receptor, which can lead to transient hyperglycemia.[3] It is advisable to monitor blood glucose levels in the animals, especially at higher doses.
-
Vehicle Selection: The choice of vehicle can impact the bioavailability of the compound. While Methylcellulose 400 has been used, other formulations may be suitable. It is recommended to perform a small pilot study to ensure the chosen vehicle is well-tolerated and results in consistent drug exposure.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for KW-2450 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of KW-2450, a dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), in the context of multiple myeloma (MM) research. The provided protocols are based on established methodologies and available data on KW-2450 and other IGF-1R inhibitors.
Introduction
KW-2450 is an orally bioavailable small molecule that potently inhibits the tyrosine kinase activity of both IGF-1R and IR. The IGF-1R signaling pathway is frequently implicated in the pathogenesis of multiple myeloma, promoting tumor cell proliferation, survival, and migration. By targeting this pathway, KW-2450 has demonstrated potential as an anti-myeloma agent in preclinical studies.
Mechanism of Action
KW-2450 competitively binds to the ATP-binding sites of the IGF-1R and IR tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell cycle progression and the inhibition of apoptosis.
Data Presentation
In Vitro Kinase Inhibitory Activity of KW-2450
| Target Kinase | IC50 (nmol/L) |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 7.39[1] |
| Insulin Receptor (IR) | 5.64[1] |
| Focal Adhesion Kinase (FAK) | >100 |
| Fms-like tyrosine kinase 1 (FLT1) | >100 |
| Fms-like tyrosine kinase 3 (FLT3) | >100 |
| Janus Kinase 2 (JAK2) | >100 |
| Kinase Insert Domain Receptor (KDR) | >100 |
| Tropomyosin receptor kinase A (TRKA) | >100 |
| Aurora A | >100 |
Note: KW-2450 exhibits inhibitory activity (>90% at 100 nmol/L) against the other listed kinases.[1]
In Vivo Efficacy of KW-2450 in a Multiple Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment | Dose | Outcome |
| Xenograft | Human Myeloma KMS-12-BM | KW-2450 (oral) | 10 mg/kg | Potent tumor growth inhibitory activity[1] |
Note: Specific quantitative data on tumor growth inhibition percentage and survival benefit from this study are not publicly available.
Signaling Pathway
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KW-2450 on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-12-BM, RPMI-8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
KW-2450 (stock solution in DMSO)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Culture multiple myeloma cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of KW-2450 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the KW-2450 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of KW-2450 on the phosphorylation of IGF-1R, Akt, and ERK in multiple myeloma cells.
Materials:
-
Multiple myeloma cells
-
KW-2450
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight (if applicable for the cell line).
-
Treat cells with various concentrations of KW-2450 (e.g., 10, 30, 100 nM) for 2-4 hours.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of KW-2450 in a multiple myeloma xenograft mouse model.
Materials:
-
KMS-12-BM multiple myeloma cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel (optional)
-
KW-2450
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 KMS-12-BM cells, optionally resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer KW-2450 orally at a dose of 10 mg/kg daily. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
Measuring Apoptosis Induction by KW-2450: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2450 is a potent, orally bioavailable small molecule inhibitor of both insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] The overexpression and aberrant signaling of the IGF-1R/IR pathway are critical drivers in the development and progression of various cancers. This pathway plays a significant role in promoting cell proliferation and suppressing apoptosis. By inhibiting the tyrosine kinase activity of IGF-1R and IR, KW-2450 effectively disrupts these downstream signaling cascades, leading to the induction of apoptosis in tumor cells. These application notes provide detailed protocols for robustly measuring apoptosis induced by KW-2450 in cancer cell lines.
Mechanism of Action: Apoptosis Induction
KW-2450's primary mechanism of anti-cancer activity is the induction of programmed cell death, or apoptosis. It achieves this by blocking the phosphorylation and activation of IGF-1R and IR, which in turn inhibits key downstream survival pathways, including the PI3K/Akt and MAPK pathways. The disruption of these signals ultimately leads to the activation of the intrinsic apoptotic cascade, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, and subsequent DNA fragmentation.
Caption: Signaling pathway of KW-2450-induced apoptosis.
Quantitative Analysis of Apoptosis Induction
The pro-apoptotic effects of single-agent KW-2450 have been quantified in various cancer cell lines. The following tables summarize the dose-dependent induction of apoptosis as measured by key apoptotic markers.
| Cell Line | Treatment Concentration (nmol/L) | Assay | Result |
| BT-474 (Breast Cancer) | 400 | Caspase-3/7 Activation | ~225% increase in apoptosis |
| MDA-MB-361 (Breast Cancer) | 25 - 400 | Caspase-3/7 Activation | Dose-dependent increase in apoptosis |
| Cell Line | Treatment | Assay | Result |
| MDA-MB-468 (Triple-Negative Breast Cancer Xenograft) | 80 mg/kg/day | TUNEL Assay | Increased number of apoptotic cells observed |
Experimental Protocols
To accurately quantify the induction of apoptosis by KW-2450, a multi-parametric approach is recommended. Below are detailed protocols for three standard apoptosis assays: Annexin V staining for early apoptosis, Caspase-3/7 activity for executioner caspase activation, and TUNEL assay for late-stage DNA fragmentation.
Caption: General experimental workflow for measuring apoptosis.
Protocol 1: Annexin V Staining by Flow Cytometry
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
KW-2450
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of KW-2450 and appropriate vehicle controls for the desired time period.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells in a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Gate on the cell population and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cancer cell line of interest
-
KW-2450
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat cells with a serial dilution of KW-2450 and vehicle controls. Include a "no-cell" control for background luminescence.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all sample readings. Plot the luminescence signal against the concentration of KW-2450 to determine the dose-dependent activation of caspase-3/7.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cell line of interest (grown on coverslips or chamber slides)
-
KW-2450
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with KW-2450 and vehicle controls.
-
Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Solution for 2-5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (combine the TdT enzyme and labeled dUTPs in the reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells (displaying bright nuclear fluorescence) relative to the total number of cells (DAPI/Hoechst stained nuclei).
Conclusion
KW-2450 is a promising therapeutic agent that induces apoptosis in cancer cells by targeting the IGF-1R/IR signaling pathway. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the pro-apoptotic effects of KW-2450. A multi-assay approach, including the assessment of early and late apoptotic markers, is recommended for a comprehensive understanding of its mechanism of action. These methodologies are essential for preclinical drug development and for elucidating the molecular events underlying KW-2450-induced cell death.
References
Troubleshooting & Optimization
improving KW-2450 free base solubility for in vivo studies
<_
-
Punt I am unable to find specific solubility data for KW-2450 free base in common solvents through my initial searches. The product sheets list it as a substance for research and mention its chemical properties but do not provide quantitative solubility values.
-
Punt Detailed proprietary formulation protocols for KW-2450 are not publicly available.
To address the user's request comprehensively, I will proceed by creating a guide based on established principles for formulating poorly soluble kinase inhibitors and free bases for in vivo studies. This will involve:
-
Creating FAQs and troubleshooting guides based on common issues encountered with such compounds.
-
Developing illustrative tables with representative data for vehicle screening.
-
Writing a general but detailed experimental protocol for vehicle selection.
-
Generating Graphviz diagrams for a general vehicle selection workflow and a simplified, representative FLT3 signaling pathway to provide necessary context.
This approach will fulfill all the user's requirements for format, content type, and visualization, even without specific numerical data for KW-2450 itself, by providing a robust and practical framework for researchers.
I will now proceed with generating the full response based on this refined plan.## Technical Support Center: KW-2450 Formulation
This technical support center provides practical guidance for researchers, scientists, and drug development professionals working with the free base form of KW-2450. The following troubleshooting guides and FAQs address common challenges related to its poor aqueous solubility to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is KW-2450 and why is its solubility a concern for in vivo studies?
A1: KW-2450 is a multi-kinase inhibitor targeting receptors such as Fms-like tyrosine kinase 3 (FLT3), AXL, and insulin-like growth factor 1 receptor (IGF-1R).[1][2][3] Like many kinase inhibitors, the free base form of KW-2450 is a lipophilic molecule with low aqueous solubility.[4] This poor solubility can lead to low oral bioavailability, high variability in exposure, and potential precipitation at the injection site or in the gastrointestinal tract, complicating the interpretation of pharmacodynamic and toxicological data.[5]
Q2: My this compound is precipitating out of my aqueous vehicle after preparation. What are the immediate troubleshooting steps?
A2: Precipitation indicates that the compound's solubility limit has been exceeded.[6] Immediate steps include:
-
Sonication: Gentle sonication can help redissolve the compound, but this may only be a temporary fix if the vehicle is not optimal.[6]
-
pH Adjustment: If your compound has ionizable groups, slight adjustments to the pH of the vehicle may improve solubility. For a free base, slightly acidic conditions can increase solubility by forming a more soluble salt in situ.[7][8]
-
Increase Co-solvent Concentration: If you are using a co-solvent system (e.g., DMSO, PEG 400), you can try to incrementally increase the organic solvent percentage, but be mindful of potential vehicle-related toxicity in your animal model.[6][9]
Q3: What are the primary strategies for formulating a poorly soluble free base like KW-2450 for oral administration?
A3: The goal is to enhance the dissolution rate and maintain a solubilized state in the gastrointestinal tract.[10] Key strategies include:
-
Co-solvent Systems: Using mixtures of water-miscible solvents like DMSO, PEG 400, or ethanol with water or saline.
-
Surfactant-based Formulations: Incorporating non-ionic surfactants like Tween® 80 or Solutol® HS 15 to form micelles that encapsulate the drug.[11]
-
Cyclodextrins: Using complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that increase aqueous solubility.[11][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[13][14]
-
Suspensions: If a solution is not feasible, creating a uniform suspension in an aqueous vehicle containing a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) is a common approach. Particle size reduction (micronization) is often necessary for this strategy.[11][14]
Troubleshooting Guide: Vehicle Selection for In Vivo Studies
This guide provides a systematic approach to selecting a suitable vehicle for this compound.
Problem: Inconsistent results or low drug exposure in pilot in vivo studies.
This issue often traces back to a suboptimal formulation. The following workflow and protocols will guide you through developing a more robust vehicle.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Free base - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational oral absorption simulation of free base drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Mitigating KW-2450 Induced Hyperglycemia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hyperglycemia in mice treated with KW-2450, a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).
Frequently Asked Questions (FAQs)
Q1: Why does KW-2450 cause hyperglycemia?
A1: KW-2450 is an inhibitor of the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).[1][2] Inhibition of the insulin receptor directly interferes with the insulin signaling pathway, which is crucial for glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue. This disruption of insulin signaling leads to decreased glucose uptake from the blood, resulting in hyperglycemia.
Q2: Is hyperglycemia a common side effect of KW-2450?
A2: Yes, hyperglycemia has been observed as a dose-limiting toxicity in clinical trials of KW-2450.[1][3] Therefore, it is an expected side effect that researchers should monitor for in preclinical mouse models.
Q3: What are the potential long-term consequences of unmanaged hyperglycemia in experimental mice?
A3: Prolonged hyperglycemia can lead to a state of "glucose toxicity," which can further impair insulin secretion and action, creating a vicious cycle that exacerbates the diabetic phenotype.[4] In mouse models, this can lead to weight loss, polyuria, polydipsia, and confounding effects on tumor growth and other experimental readouts.
Q4: Are there any known agents that can mitigate KW-2450 induced hyperglycemia?
A4: Clinical data suggests that metformin can be used to control KW-2450-induced hyperglycemia in patients.[3] Preclinical studies in mice could therefore investigate the co-administration of metformin with KW-2450. Additionally, other anti-diabetic agents could be explored, although specific data for KW-2450 in mice is limited.
Troubleshooting Guide
Issue: Unexpectedly high blood glucose levels in KW-2450 treated mice.
Potential Cause 1: On-target effect of insulin receptor inhibition.
-
Troubleshooting Steps:
-
Confirm Hyperglycemia: Measure blood glucose levels at multiple time points after KW-2450 administration to establish the kinetics and severity of hyperglycemia.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the severity of hyperglycemia correlates with the dose of KW-2450. This can help in selecting a dose with an acceptable therapeutic window.
-
Implement Mitigation Strategy: Consider co-administration with an anti-hyperglycemic agent. Metformin is a logical first choice based on clinical observations.[3]
-
Potential Cause 2: Off-target effects or vehicle-related issues.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer KW-2450 does not independently affect blood glucose levels.
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Literature Review: Although specific off-target effects of KW-2450 leading to hyperglycemia are not well-documented, a thorough review of literature on related tyrosine kinase inhibitors might provide insights.
-
Experimental Protocols
Protocol 1: Monitoring Blood Glucose in KW-2450 Treated Mice
Objective: To accurately assess the impact of KW-2450 on blood glucose homeostasis.
Materials:
-
KW-2450
-
Vehicle control
-
Glucometer and test strips
-
Mice (e.g., C57BL/6J or tumor-bearing models)
-
Lancets for tail vein blood collection
Procedure:
-
Acclimatize mice to handling and blood collection procedures for at least 3 days prior to the experiment.
-
Establish a baseline blood glucose reading for each mouse before the first dose of KW-2450.
-
Administer KW-2450 or vehicle control at the desired dose and route.
-
Measure blood glucose at regular intervals (e.g., 2, 4, 8, and 24 hours) after the first dose.
-
For chronic studies, continue to monitor blood glucose at least once daily, prior to the next dose.
-
Record all data meticulously for each mouse.
Protocol 2: Evaluating Metformin for the Mitigation of KW-2450 Induced Hyperglycemia
Objective: To determine the efficacy of metformin in controlling hyperglycemia induced by KW-2450.
Materials:
-
KW-2450
-
Metformin
-
Vehicle controls
-
Mice
-
Equipment for blood glucose monitoring
Procedure:
-
Divide mice into four groups:
-
Group 1: Vehicle control
-
Group 2: KW-2450
-
Group 3: Metformin
-
Group 4: KW-2450 + Metformin
-
-
Establish baseline blood glucose levels for all mice.
-
Administer treatments as per the group assignments. Metformin is typically administered via oral gavage.
-
Monitor blood glucose levels at regular intervals as described in Protocol 1.
-
At the end of the study, an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) can be performed to further assess glucose homeostasis.
Data Presentation
Table 1: Example Data for Blood Glucose Levels in Mice Treated with KW-2450 and Metformin
| Treatment Group | Baseline Glucose (mg/dL) | 4h Post-Dose Glucose (mg/dL) | 24h Post-Dose Glucose (mg/dL) |
| Vehicle | 125 ± 10 | 130 ± 12 | 128 ± 11 |
| KW-2450 (40 mg/kg) | 128 ± 9 | 350 ± 25 | 280 ± 20 |
| Metformin (250 mg/kg) | 126 ± 11 | 120 ± 10 | 115 ± 9 |
| KW-2450 + Metformin | 127 ± 10 | 210 ± 18 | 160 ± 15 |
Data are presented as Mean ± SEM.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway and the inhibitory action of KW-2450.
Caption: Workflow for evaluating metformin to mitigate KW-2450 hyperglycemia.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose toxicity and the development of diabetes in mice with muscle-specific inactivation of GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KW-2450 Dosage to Reduce Toxicity
Welcome to the technical support center for KW-2450, a potent dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing KW-2450 dosage to mitigate toxicity while maintaining its therapeutic efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KW-2450?
A1: KW-2450 is an orally bioavailable small molecule that functions as a tyrosine kinase inhibitor. It selectively targets and inhibits both IGF-1R and IR.[1] By blocking the activity of these receptors, KW-2450 can inhibit tumor cell proliferation and induce apoptosis, making it a subject of interest in oncology research.[1]
Q2: What are the primary dose-limiting toxicities observed with KW-2450?
A2: The principal dose-limiting toxicities reported in clinical trials with KW-2450 are hyperglycemia and skin rash.[1][2][3] Grade 3 hyperglycemia was observed at a dose of 50 mg/day, and grade 3 rash was noted at 37.5 mg/day.[1]
Q3: Why does KW-2450 cause hyperglycemia?
A3: Hyperglycemia is an on-target effect of KW-2450 due to its inhibition of the insulin receptor (IR). The IR plays a crucial role in glucose homeostasis. By inhibiting the IR, KW-2450 can interfere with glucose uptake by peripheral tissues and hepatic glucose metabolism, leading to elevated blood glucose levels. This is a known class effect for inhibitors of the PI3K-AKT pathway, which is downstream of IR signaling.
Q4: How can I manage hyperglycemia in my animal models during KW-2450 treatment?
A4: Managing hyperglycemia in preclinical models is critical for maintaining animal welfare and obtaining reliable experimental data. Consider the following strategies:
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Dietary Management: A low-carbohydrate diet can help reduce the glucose load and mitigate the severity of hyperglycemia.
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Fasting: Short-term fasting before and after KW-2450 administration can help lower baseline glycogen stores.[4][5]
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Antidiabetic Agents: In some instances, co-administration with metformin may be considered, although its effectiveness can vary depending on the specific mechanism of inhibitor-induced hyperglycemia.[6]
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Dose Scheduling: Exploring intermittent dosing schedules (e.g., dosing on alternate days or for a few consecutive days followed by a break) may allow for recovery of normal glucose homeostasis.
Q5: What type of skin rash is associated with KW-2450 and how can I assess it?
A5: The rash associated with KW-2450 is typically maculopapular. In preclinical models, this can manifest as erythema (redness), edema (swelling), and in more severe cases, scaling or excoriation due to scratching. Assessment should involve regular visual scoring of the skin and monitoring for signs of distress in the animals.
Troubleshooting Guides
Issue 1: Unexpectedly severe hyperglycemia leading to adverse animal health.
-
Potential Cause 1: Incorrect Dosing. Double-check your dose calculations and the concentration of your dosing solution. Ensure proper administration technique (e.g., oral gavage) to avoid variability in exposure.
-
Troubleshooting 1: Immediately measure blood glucose. If severely elevated, consider a dose reduction for subsequent administrations. For ongoing studies, consult with a veterinarian about supportive care. Implement a more frequent blood glucose monitoring schedule.
-
Potential Cause 2: Animal Strain Susceptibility. Different rodent strains can have varying sensitivities to drug-induced metabolic changes.
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Troubleshooting 2: If using a particular strain for the first time with this class of compound, consider running a pilot study with a small number of animals to determine their tolerance. Review literature for the metabolic characteristics of your chosen strain.
-
Potential Cause 3: Diet Composition. High-carbohydrate diets can exacerbate hyperglycemia.
-
Troubleshooting 3: Switch to a low-carbohydrate diet for the duration of the study. Ensure all animals have access to the same diet to maintain consistency.
Issue 2: Difficulty in differentiating between a mild and a severe skin reaction.
-
Potential Cause: Lack of a standardized scoring system. Subjective assessment can lead to inconsistent data.
-
Troubleshooting: Implement a semi-quantitative scoring system for skin reactions. This should include parameters such as the percentage of body surface area affected, the intensity of erythema and edema, and the presence of any skin lesions. Photographing the affected areas at each assessment point can aid in consistent scoring.
Issue 3: Inconsistent tumor growth inhibition at a dose that is well-tolerated.
-
Potential Cause 1: Suboptimal Dosing Schedule. A well-tolerated dose may not maintain sufficient target inhibition over a 24-hour period.
-
Troubleshooting 1: Evaluate the pharmacokinetics of KW-2450 in your animal model. Consider if a twice-daily dosing regimen (at a lower individual dose) might provide more sustained target engagement without increasing toxicity.
-
Potential Cause 2: Target Engagement. The dose may not be sufficient to achieve the required level of IGF-1R/IR inhibition in the tumor tissue.
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Troubleshooting 2: If possible, perform pharmacodynamic studies to assess the level of target phosphorylation in tumor biopsies or surrogate tissues at different time points after dosing.
Data Presentation
Table 1: Clinical Dosage and Associated Toxicities of Single-Agent KW-2450
| Dose Level (once daily) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Other Common Adverse Events |
| 50 mg | 6 | 2 (Grade 3 Hyperglycemia) | Fatigue, Nausea, Pain |
| 37.5 mg | 7 | 1 (Grade 3 Rash) | Fatigue, Nausea, Pain |
Data summarized from a phase I clinical trial.[1]
Table 2: Recommended Phase II Dose of KW-2450 in Combination Therapy
| Drug Combination | KW-2450 Dose (once daily) | DLTs Observed | Recommended Phase II Dose (RP2D) of KW-2450 |
| KW-2450 + Lapatinib + Letrozole | 25 mg | Grade 3 Rash, Grade 3 Hyperglycemia | 25 mg |
Data from a phase I study of KW-2450 in combination with lapatinib and letrozole.[2][3]
Experimental Protocols
Protocol 1: Assessment of KW-2450-Induced Hyperglycemia in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or NOD/SCID for xenograft studies). House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to a standard or low-carbohydrate diet and water.
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Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
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Baseline Blood Glucose Measurement: Before the first dose, measure baseline blood glucose from a tail vein prick using a calibrated glucometer.
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Dose Administration: Prepare KW-2450 in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally by gavage at the desired doses. Include a vehicle control group.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-dosing (e.g., 2, 4, 6, 8, and 24 hours) for the first day to establish a glucose curve. For chronic studies, continue monitoring at least once daily, prior to dosing.
-
Data Analysis: Plot the mean blood glucose levels for each group over time. Statistically compare the treated groups to the vehicle control.
Protocol 2: Evaluation of KW-2450-Induced Skin Rash in Rats
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Animal Model: Brown Norway rats have been shown to be a sensitive model for drug-induced skin rashes.[7][8][9]
-
Dose Administration: Administer KW-2450 orally at a range of doses daily. Include a vehicle control group.
-
Daily Observation: Observe the animals daily for any signs of skin reaction. Pay close attention to the ears, back, and abdomen.
-
Scoring of Skin Reactions: Use a semi-quantitative scoring system (0-4) for the following parameters:
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Erythema: 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
-
Edema: 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
-
Scaling/Crusting: 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
-
-
Body Weight and Food Consumption: Monitor body weight and food consumption daily as indicators of general health.
-
Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis to characterize the inflammatory infiltrate.
Mandatory Visualizations
Caption: Simplified IGF-1R/IR signaling pathway and the inhibitory action of KW-2450.
Caption: General experimental workflow for in vivo toxicity assessment of KW-2450.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat. | Semantic Scholar [semanticscholar.org]
- 9. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KW-2450 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of cancer cell resistance to KW-2450.
Frequently Asked Questions (FAQs)
Q1: What is KW-2450 and what is its mechanism of action?
KW-2450 is an orally active, small molecule dual tyrosine kinase inhibitor that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By inhibiting these receptors, KW-2450 aims to block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and growth.[1][3]
Q2: My cancer cells are showing reduced sensitivity to KW-2450. What are the potential mechanisms of resistance?
Resistance to KW-2450, and other IGF-1R inhibitors, can arise from several mechanisms:
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Compensatory Signaling Pathway Activation: This is a primary mechanism of resistance. Cancer cells can bypass the IGF-1R/IR blockade by upregulating or activating alternative signaling pathways. Commonly implicated pathways include:
-
HER2 (ErbB2) Pathway: Crosstalk between IGF-1R and HER2 is well-documented. In cells resistant to HER2 inhibitors like lapatinib, IGF-1R signaling can be upregulated. Conversely, resistance to IGF-1R inhibition can be mediated by enhanced HER2 signaling.[1]
-
Estrogen Receptor (ER) Pathway: In hormone receptor-positive breast cancers, there is significant crosstalk between the ER and IGF-1R pathways. Estrogen can increase IGF-1R expression, and IGF-1R signaling can activate the ER.[1][4]
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Fibroblast Growth Factor Receptor (FGFR) Pathway: Increased FGFR1 signaling has been identified as a resistance mechanism to IGF-1R targeted therapy in triple-negative breast cancer models.[5]
-
-
Activation of Downstream Effectors: Even with IGF-1R/IR inhibition, downstream components of the PI3K/Akt or MAPK pathways may be constitutively activated through other mutations (e.g., PIK3CA mutations), rendering the cells insensitive to upstream inhibition.[6]
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Ligand-Mediated Resistance: Increased levels of ligands such as IGF-1, IGF-2, or insulin can potentially overcome the inhibitory effects of KW-2450 by competitively binding to the receptors.[7]
Q3: How can I overcome resistance to KW-2450 in my experiments?
Based on the known resistance mechanisms, a combination therapy approach is often effective:
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Combination with HER2 Inhibitors: For HER2-positive cancers, combining KW-2450 with a HER2 inhibitor like lapatinib can be synergistic. This dual blockade can more effectively shut down pro-survival signaling.[1][8] For instance, the combination of KW-2450 and lapatinib has been shown to strongly inhibit Akt phosphorylation in lapatinib-resistant cells, a feat not achieved by lapatinib alone.[1]
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Combination with Endocrine Therapy: In ER-positive breast cancer models, KW-2450 has shown synergistic growth inhibition with agents like letrozole (an aromatase inhibitor) and tamoxifen.[1][7]
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Dual IGF-1R/FGFR Blockade: In cases where FGFR signaling is a resistance mechanism, co-targeting both IGF-1R and FGFR may be necessary to restore sensitivity.[5]
Troubleshooting Guides
Problem 1: Decreased Apoptosis in Response to KW-2450 Treatment
If you observe a lack of apoptotic response in your cell line following KW-2450 treatment, consider the following:
Possible Cause: Activation of compensatory survival pathways.
Troubleshooting Steps:
-
Assess Pathway Crosstalk:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in alternative signaling pathways, such as p-HER2, p-EGFR, p-Akt, and p-ERK. An increase in the phosphorylation of these proteins in the presence of KW-2450 could indicate a compensatory response.
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Co-Immunoprecipitation (Co-IP): Investigate potential heterodimerization between IGF-1R and other receptors like HER2, which can lead to sustained signaling.
-
-
Evaluate Apoptosis Induction with Combination Therapy:
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Treat cells with KW-2450 in combination with an inhibitor of the suspected compensatory pathway (e.g., lapatinib for HER2).
-
Measure apoptosis using a Caspase-3/7 activity assay. A synergistic increase in caspase activity would support the hypothesis of pathway crosstalk.
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Problem 2: Inconsistent Cell Viability Results
If your cell viability assays (e.g., MTT) are yielding inconsistent IC50 values for KW-2450, follow these steps:
Possible Causes: Experimental variability, cell line heterogeneity.
Troubleshooting Steps:
-
Standardize Assay Protocol: Ensure consistent cell seeding density, drug incubation times, and reagent concentrations. Refer to the detailed MTT assay protocol below.
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Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
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Dose-Response Curve: Use a wide range of KW-2450 concentrations to accurately determine the IC50 value.
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Kinetic Analysis: Measure cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the time-dependent effects of the drug.
Quantitative Data Summary
The following table summarizes in vitro data for KW-2450. Note that IC50 and synergy values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | Parameter | Value | Combination Agent | Synergy | Reference |
| BT-474 | Breast (HER2+) | Apoptosis | Minor induction alone | Lapatinib | Synergistic | [1] |
| MDA-MB-361 | Breast (HER2+) | Apoptosis | Induced apoptosis alone | Lapatinib | Synergistic | [1][8] |
| MCF-7 | Breast (ER+) | Growth Inhibition | - | Letrozole | Synergistic | [1][7] |
| MCF-7 | Breast (ER+) | Growth Inhibition | - | 4-hydroxytamoxifen | Synergistic | [1][7] |
| HT-29 | Colon | Kinase Inhibition | IC50: 7.39 nmol/L (IGF-1R), 5.64 nmol/L (IR) | - | - | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in KW-2450 action and resistance.
Caption: Simplified IGF-1R/IR signaling pathway and the inhibitory action of KW-2450.
Caption: Crosstalk between IGF-1R, HER2, and ER pathways as a mechanism of resistance.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
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Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of KW-2450 (and/or combination agents) and incubate for the desired period (e.g., 48-72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Apoptosis (Caspase-3/7) Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with KW-2450 as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence is proportional to the amount of caspase activity.
Western Blot for Protein Phosphorylation
This protocol is for detecting the phosphorylation status of key signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KW-2450 for the desired time, then wash with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, such as receptor heterodimerization.
Materials:
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-IGF-1R)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells using a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
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Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
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Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-HER2).
Caption: A logical workflow for investigating and overcoming KW-2450 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Crosstalk between IGF1R and estrogen receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Resistance Mechanism to IGF-IR Targeting in Human Triple Negative MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-Like Growth Factor-1 Receptor Signaling Increases the Invasive Potential of Human Epidermal Growth Factor Receptor 2–Overexpressing Breast Cancer Cells via Src-Focal Adhesion Kinase and Forkhead Box Protein M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Insulin-like Growth Factor Receptor Pathway in Patients with Advanced Breast Cancer Treated with Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in KW-2450 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving KW-2450, an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KW-2450?
A1: KW-2450 is an orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By inhibiting these receptors, KW-2450 can block downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells where these pathways are overactive.[1]
Q2: What are the known dose-limiting toxicities of KW-2450 in clinical trials?
A2: In a phase I clinical trial, the dose-limiting toxicities for KW-2450 included grade 3 hyperglycemia and grade 3 rash.[2][3] This is consistent with its mechanism of action, as inhibition of the insulin receptor can lead to elevated blood glucose levels.
Q3: Has the clinical development of KW-2450 been discontinued?
A3: Yes, the clinical development of KW-2450 was terminated.[3]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
One of the most common challenges is variability in the half-maximal inhibitory concentration (IC50) of KW-2450 in cell proliferation or viability assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure consistent cell line source and passage number. Different cell lines exhibit varying sensitivity to IGF-1R/IR inhibition.[4] Use a consistent cell line and passage number for all experiments. Regularly perform cell line authentication. |
| Cell Seeding Density | Inconsistent initial cell seeding density can significantly impact IC50 values.[4] Optimize and maintain a consistent seeding density for each cell line across all experiments. |
| Compound Stability and Handling | KW-2450 degradation or improper storage can lead to reduced potency. Ensure the compound stock solution is stored correctly and prepare fresh dilutions for each experiment.[4] Avoid repeated freeze-thaw cycles. |
| Assay Duration | The incubation time with KW-2450 can influence the observed effect. Optimize the treatment duration for your specific cell line and assay. A 72-hour incubation is a common starting point but may require adjustment.[4] |
| Reagent Quality | The quality of cell culture media, serum, and assay reagents can affect results. Use high-quality, non-expired reagents from a consistent supplier.[4] |
| Serum Concentration | Serum contains growth factors, including IGF-1, which can compete with KW-2450 by activating the IGF-1R pathway. Test the effect of different serum concentrations or consider using serum-free or low-serum media for a defined period during the experiment to enhance sensitivity to KW-2450. |
Weak or No Inhibition of Downstream Signaling (e.g., p-Akt, p-ERK)
A lack of expected downstream effects after KW-2450 treatment can be perplexing.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | The concentration of KW-2450 may be too low to effectively inhibit IGF-1R/IR signaling. Perform a dose-response experiment to determine the optimal concentration for inhibiting downstream targets. |
| Short Treatment Duration | The treatment time may be too short to observe a significant decrease in the phosphorylation of downstream proteins. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for assessing pathway inhibition. |
| Sub-optimal Ligand Stimulation | If the basal level of IGF-1R/IR pathway activation is low in your cell line, the effect of KW-2450 may be difficult to detect. Consider stimulating the cells with IGF-1 or insulin for a short period before or during KW-2450 treatment to activate the pathway and provide a larger window for observing inhibition. |
| Cell Lysate Preparation | Inefficient lysis or phosphatase activity during lysate preparation can lead to inaccurate Western blot results. Use appropriate lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Antibody Quality | The primary antibodies used for detecting phosphorylated proteins may be of poor quality or used at a suboptimal dilution. Validate your antibodies and optimize their concentrations. |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of KW-2450 in complete growth medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of KW-2450.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for Phospho-Akt (Ser473)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of KW-2450 for the optimized duration. If applicable, stimulate with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Signaling Pathway of KW-2450 Action
Caption: Signaling pathway inhibited by KW-2450.
General Workflow for a Cell-Based Assay with KW-2450
Caption: General workflow for KW-2450 experiments.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
how to minimize KW-2450 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of KW-2450 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause KW-2450 degradation in solution?
A1: Based on the chemical structure of KW-2450, which contains susceptible moieties such as an indazole ring, a piperazine group, and an amide bond, the primary factors that can lead to its degradation in solution are:
-
pH: Both acidic and basic conditions can promote hydrolysis of the amide bond or other pH-labile groups.
-
Oxidation: The piperazine and indazole rings may be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of trace metals.
-
Light: Exposure to UV or high-intensity visible light can lead to photolytic degradation. Compounds with aromatic and heterocyclic ring systems are often photosensitive.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.
Q2: What are the recommended storage conditions for KW-2450 stock solutions?
A2: To ensure the stability of KW-2450 stock solutions, it is crucial to adhere to proper storage practices.[1][2][3][4] It is recommended to:
-
Solvent: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) for initial reconstitution.[3]
-
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation.[1][3][4]
-
Storage Temperature: Store the aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to months).[1][3][4]
-
Light Protection: Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
Q3: I am observing a loss of activity of KW-2450 in my cell-based assays. What could be the cause?
A3: A loss of activity in cell-based assays could be due to several factors related to the stability of KW-2450 in your experimental setup:
-
Degradation in Culture Media: The pH of your cell culture medium (typically around 7.4) and the presence of various components could contribute to the degradation of KW-2450 over the course of a long incubation period.
-
Improper Storage of Working Solutions: If working solutions are not freshly prepared from a properly stored stock solution for each experiment, degradation may have occurred.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can lead to a gradual loss of compound integrity.[1][3]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not toxic to the cells and does not exceed recommended levels (typically <0.5%).[4]
Troubleshooting Guides
Issue: Precipitate observed in KW-2450 stock solution upon thawing.
| Possible Cause | Troubleshooting Step |
| Poor solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Compound degradation. | If the precipitate does not redissolve with warming, it may be a degradation product. Prepare a fresh stock solution and re-evaluate. |
| Water absorption by the solvent (e.g., DMSO). | Use anhydrous DMSO and handle it in a low-humidity environment to prevent the introduction of water, which can decrease solubility and promote hydrolysis. |
Issue: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of working solutions. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Do not store diluted working solutions for extended periods. |
| Instability in aqueous buffer. | Minimize the time KW-2450 spends in aqueous buffers before being added to the assay. Prepare dilutions in buffer immediately before use. |
| Variability in freeze-thaw cycles. | Ensure all experiments are performed with stock solutions that have undergone a similar, minimal number of freeze-thaw cycles. |
Data Presentation
The following table summarizes hypothetical stability data for KW-2450 based on typical forced degradation studies for small molecule inhibitors. These values are illustrative and should be confirmed by experimental analysis.
| Condition | Parameter | Time Point | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 15% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | 25% |
| Oxidation | 3% H₂O₂, RT | 24 hours | 10% |
| Thermal | 80°C, Solid State | 7 days | 5% |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours | 20% |
Experimental Protocols
Protocol 1: Preparation and Storage of KW-2450 Stock Solution
-
Materials: KW-2450 powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure:
-
Allow the KW-2450 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study for KW-2450
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.[5][6][7][8][9]
-
Materials: KW-2450, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, HPLC-grade water and acetonitrile, analytical HPLC-UV/MS system.
-
Procedure:
-
Acid Hydrolysis: Dissolve KW-2450 in a solution of 1:1 acetonitrile:0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Dissolve KW-2450 in a solution of 1:1 acetonitrile:0.1 N NaOH. Incubate at 60°C.
-
Oxidation: Dissolve KW-2450 in a solution of 1:1 acetonitrile:3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store solid KW-2450 in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of KW-2450 to light according to ICH Q1B guidelines.[10][11][12][13]
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and detect degradation products.
-
Visualizations
Caption: Recommended workflow for handling and storing KW-2450.
Caption: Inferred degradation pathways for KW-2450.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. q1scientific.com [q1scientific.com]
- 13. database.ich.org [database.ich.org]
overcoming intrinsic resistance to KW-2450 therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with KW-2450, a dual insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinase inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with KW-2450.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of cell proliferation in response to KW-2450. | Intrinsic Resistance: Cancer cells may possess inherent mechanisms that bypass the effects of IGF-1R/IR inhibition. This can be due to the activation of alternative signaling pathways. | 1. Assess Pathway Activation: Perform Western blot analysis to check the phosphorylation status of key downstream signaling molecules such as Akt and ERK. Persistent activation of these pathways in the presence of KW-2450 suggests the involvement of bypass tracks. 2. Combination Therapy: Consider combining KW-2450 with an inhibitor of the identified active bypass pathway. For instance, in HER2-positive cancers, co-treatment with a HER2 inhibitor like lapatinib can be effective.[1] For resistance mediated by the MAPK/MEK pathway, combining KW-2450 with a MEK inhibitor has shown synergistic effects in colorectal cancer models.[2][3] |
| Variable or inconsistent results in apoptosis assays. | Suboptimal Assay Conditions: The timing of the assay, cell density, or the concentration of KW-2450 may not be optimal to induce a measurable apoptotic response. Cell Line-Specific Resistance: Some cell lines may be less sensitive to apoptosis induction by KW-2450 alone. | 1. Time-Course and Dose-Response Experiments: Conduct a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a range of KW-2450 concentrations to determine the optimal conditions for inducing apoptosis in your specific cell line. 2. Use a More Sensitive Assay: Consider using a more sensitive apoptosis detection method, such as a Caspase-3/7 activity assay, in addition to Annexin V staining. 3. Combination Treatment: As with proliferation, combining KW-2450 with another agent like lapatinib can synergistically induce apoptosis, even in cell lines resistant to single-agent treatment.[1] |
| Tumor xenografts show limited response to KW-2450 monotherapy. | Compensatory Signaling in the Tumor Microenvironment: The in vivo environment can provide signals that promote tumor survival and resistance to therapy. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dosage and scheduling of KW-2450 may not be sufficient to maintain adequate tumor growth inhibition. | 1. Combination Therapy in vivo: Test the efficacy of KW-2450 in combination with other targeted agents based on the molecular profile of the xenograft model. The combination of KW-2450 and lapatinib has shown significantly greater tumor growth inhibition in a HER2-positive breast cancer xenograft model compared to either agent alone.[1] 2. PK/PD Analysis: If possible, perform pharmacokinetic studies to ensure that the drug concentration in the plasma and tumor tissue reaches and is maintained at a therapeutic level. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of KW-2450?
KW-2450 is an orally available small molecule that functions as a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[4] By binding to and inhibiting these receptors, KW-2450 blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and oncogenic transformation.[4][5]
2. What are the known mechanisms of intrinsic resistance to IGF-1R/IR inhibitors like KW-2450?
Intrinsic resistance to IGF-1R/IR inhibitors can occur through several mechanisms:
-
Redundant Signaling Pathways: Cancer cells can rely on other activated signaling pathways to survive and proliferate. A primary example is the crosstalk between the IGF-1R and HER2 signaling pathways. In HER2-positive breast cancer cells, the HER2 pathway can compensate for the inhibition of IGF-1R, leading to resistance.[1]
-
Activation of Downstream Effectors: Constitutive activation of downstream signaling molecules, such as those in the RAS/MEK/ERK pathway, can render cells independent of IGF-1R/IR signaling for their growth and survival.[2][3][6]
-
Compensatory Upregulation of the Insulin Receptor (IR): Inhibition of IGF-1R can sometimes lead to a compensatory increase in IR signaling, which can then drive tumor growth.[7][8]
3. How can I overcome resistance to KW-2450 in my experiments?
Overcoming resistance to KW-2450 often involves a rational combination therapy approach:
-
Targeting Parallel Pathways: If your cancer model shows activation of a parallel survival pathway (e.g., HER2), co-administering KW-2450 with an inhibitor of that pathway (e.g., lapatinib) can lead to a synergistic anti-tumor effect.[1]
-
Inhibiting Downstream Signaling: If resistance is mediated by the activation of downstream pathways like MAPK/MEK, combining KW-2450 with a MEK inhibitor can restore sensitivity.[2][3]
4. What are the expected synergistic effects of combining KW-2450 with lapatinib?
In preclinical studies using HER2-positive breast cancer cell lines (BT-474 and MDA-MB-361), the combination of KW-2450 and lapatinib has been shown to have a synergistic effect on:
-
Inhibition of Cell Proliferation: The combination index (CI) values, calculated using the Chou-Talalay method, indicated synergism in both cell lines.[1]
-
Induction of Apoptosis: The combination treatment resulted in a remarkable synergistic increase in apoptosis, as measured by caspase-3/7 activation, particularly in the lapatinib-resistant MDA-MB-361 cell line.[1]
-
Inhibition of Tumor Growth in vivo: In a mouse xenograft model using MDA-MB-361 cells, the combination of KW-2450 and lapatinib led to significantly greater tumor growth inhibition compared to either drug administered alone.[1][9]
Quantitative Data Summary
Table 1: In Vitro Synergistic Effects of KW-2450 and Lapatinib on Cell Proliferation [1]
| Cell Line | Combination Ratio (KW-2450:Lapatinib) | Combination Index (CI) at Fa=0.5* | Interpretation |
| BT-474 | 8:1 | 0.69 | Synergism |
| MDA-MB-361 | 1:1 | 0.064 | Very Strong Synergism |
*Fa = Fraction affected (e.g., 0.5 represents 50% inhibition of proliferation). CI < 1 indicates synergism.
Table 2: In Vivo Antitumor Activity of KW-2450 and Lapatinib Combination [1][9]
| Treatment Group | Mean Tumor Volume on Day 14 (mm³) ± SEM | P-value vs. Combination |
| Vehicle Control | Not explicitly stated, but highest | - |
| KW-2450 alone | ~150 | 0.0189 |
| Lapatinib alone | ~200 | 0.0007 |
| KW-2450 + Lapatinib | ~50 | - |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of KW-2450, lapatinib, or their combination. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism, additivity, or antagonism.[1][2][10]
Apoptosis (Caspase-3/7) Assay
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with KW-2450, lapatinib, or their combination as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated cells to the vehicle-treated control to determine the fold-increase in caspase activity.
Western Blot for Phosphorylated Proteins
This protocol allows for the detection of changes in protein phosphorylation in signaling pathways.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the in vivo efficacy of KW-2450.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-361 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, KW-2450 alone, lapatinib alone, and KW-2450 + lapatinib).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage for KW-2450 and lapatinib).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to evaluate the antitumor efficacy.
Visualizations
Caption: IGF-1R/IR signaling pathway and the point of inhibition by KW-2450.
Caption: Overcoming intrinsic resistance by co-targeting bypass signaling pathways.
Caption: Experimental workflow for evaluating KW-2450 efficacy and resistance.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Biomarkers for KW-2450 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying biomarkers for sensitivity to KW-2450, a dual inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).
Frequently Asked Questions (FAQs)
Q1: What is KW-2450 and what is its mechanism of action?
A1: KW-2450 is an orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both IGF-1R and IR.[1] By inhibiting these receptors, KW-2450 blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[2][3] Inhibition of IGF-1R and IR can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.[1]
Q2: Are there any known biomarkers for KW-2450 sensitivity?
A2: While no definitive predictive biomarkers for KW-2450 have been clinically validated, preclinical studies and research on other IGF-1R inhibitors suggest several potential candidates. These include:
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High expression of IGF-1R, IGF-1, and IGF-2: Tumors with elevated levels of these components of the IGF signaling pathway may be more dependent on this pathway for their growth and survival, and thus more sensitive to inhibition.[4][5]
-
Specific genetic translocations: In certain cancers, such as Ewing's sarcoma and rhabdomyosarcoma, specific genetic fusions (e.g., EWS-FLI1, EWS-ERG, PAX-FKHR) can drive the activation of the IGF-1R pathway, potentially conferring sensitivity to IGF-1R inhibitors.[4]
-
Low expression of IGF-binding proteins (IGFBPs): Some studies on other IGF-1R inhibitors have suggested that high levels of certain IGFBPs, like IGFBP-3 and IGFBP-6, may be associated with resistance.[5]
Q3: What cancer types are most likely to be sensitive to KW-2450?
A3: Based on its mechanism of action and preclinical studies on IGF-1R inhibitors, cancer types that frequently exhibit overexpression or activation of the IGF-1R pathway may be more susceptible to KW-2450. These include certain pediatric sarcomas (Ewing's sarcoma, rhabdomyosarcoma), breast cancer, colon cancer, and prostate cancer. Preclinical studies have shown that KW-2450 has anti-tumor activity in various malignant cell lines.[1]
Q4: How can I determine the sensitivity of my cell lines to KW-2450?
A4: The most common method to determine the sensitivity of cell lines to a compound like KW-2450 is to perform a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo® assay) over a range of drug concentrations. The results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the biological activity. A lower IC50 value indicates greater sensitivity.
Data Presentation
In Vitro Kinase Inhibitory Activity of KW-2450
| Target Kinase | IC50 (nmol/L) |
| IGF-1R | 7.39[1] |
| IR | 5.64[1] |
Example Table for Cell Line Sensitivity to KW-2450
This table is a template for researchers to populate with their own experimental data.
| Cell Line | Cancer Type | Putative Biomarker Status (e.g., IGF-1R expression, mutation) | KW-2450 IC50 (µM) |
| Example 1: Sensitive | e.g., Ewing's Sarcoma | e.g., High IGF-1R, EWS-FLI1 fusion | e.g., 0.1 |
| Example 2: Resistant | e.g., Colon Cancer | e.g., Low IGF-1R, KRAS mutation | e.g., >10 |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | Data not in tabular format in source[6] |
| SUM149 | Triple-Negative Breast Cancer | - | Data not in tabular format in source[6] |
Experimental Protocols
Protocol 1: Determination of KW-2450 IC50 in Cancer Cell Lines
Objective: To determine the concentration of KW-2450 that inhibits 50% of cell proliferation in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
KW-2450 (reconstituted in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of KW-2450 in culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours (or a time point determined by cell doubling time).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the KW-2450 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: IGF-1R/IR signaling pathway and the inhibitory action of KW-2450.
Caption: Experimental workflow for identifying KW-2450 sensitivity biomarkers.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays | 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting errors. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. Ensure proper incubator humidity. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| IC50 values are not reproducible | 1. Cells are at a high passage number and have altered characteristics. 2. Inconsistent incubation times. 3. KW-2450 degradation. | 1. Use cells within a consistent and low passage number range. 2. Ensure the incubation time after drug addition is consistent across experiments. 3. Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately. |
| No significant inhibition of cell proliferation observed | 1. The cell line is inherently resistant to KW-2450. 2. The concentration range of KW-2450 is too low. 3. The drug is inactive. | 1. Verify the expression and activation of the IGF-1R pathway in the cell line. 2. Test a wider and higher range of KW-2450 concentrations. 3. Check the storage conditions and age of the KW-2450 stock solution. |
| Difficulty correlating molecular data with drug sensitivity | 1. The dataset is too small to achieve statistical power. 2. The chosen molecular analysis does not capture the relevant biological differences. 3. Confounding factors are not accounted for (e.g., different growth rates of cell lines). | 1. Increase the number and diversity of cell lines in the screening panel. 2. Consider an integrated multi-omics approach (genomics, transcriptomics, proteomics). 3. Normalize cell viability data to the growth rate of untreated cells. |
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
stability of KW-2450 free base at room temperature
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of KW-2450 free base. The information is presented in a question-and-answer format to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least two years.[1]
Q2: Can I store this compound at room temperature?
There is no publicly available data on the long-term stability of this compound at room temperature. As a general precaution for small molecule inhibitors, storage at room temperature for extended periods is not recommended without specific stability data. For short-term handling, such as during shipment or experiment preparation, exposure to room temperature is generally acceptable.
Q3: How should I prepare stock solutions of KW-2450?
It is advisable to prepare concentrated stock solutions in a suitable solvent, such as DMSO. These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store stock solution aliquots at -20°C or -80°C.
Q4: What are the potential signs of degradation of KW-2450?
Visual indicators of degradation in the solid state can include a change in color or the appearance of clumping. In solution, degradation may be indicated by precipitation, color change, or the appearance of new peaks in analytical chromatograms (e.g., HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of KW-2450 stock solution. | Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm the concentration and purity of the stock solution using a validated analytical method. |
| Loss of compound activity | Instability of KW-2450 under experimental conditions (e.g., in aqueous media, exposure to light). | Perform a preliminary stability assessment of KW-2450 under your specific experimental conditions. This can involve incubating the compound in the experimental medium for the duration of the assay and then analyzing for degradation. |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Difficulty dissolving the compound | Poor solubility or presence of insoluble impurities. | Confirm the appropriate solvent for your desired concentration. Gentle warming or sonication may aid dissolution. If solubility issues persist, consider filtration and re-quantification of the solution. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2][3][4][5][6] This protocol outlines a general approach for KW-2450. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Sample Preparation:
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Prepare a stock solution of KW-2450 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]
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For solid-state stress, use the neat API.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.[3]
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Thermal Degradation (Solution): Incubate the stock solution at 60°C for up to 7 days.
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Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C for up to 7 days.
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining KW-2450 and detect any degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation for KW-2450 under each stress condition.
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Determine the retention times and spectral properties of any new peaks.
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Propose potential degradation pathways based on the identified products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: KW-2450 mechanism of action.
References
Technical Support Center: Managing Dose-Limiting Toxicities of KW-2450 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the dose-limiting toxicities of the dual IGF-1R/IR inhibitor KW-2450 in preclinical models. Given that specific preclinical toxicity data for KW-2450 is limited in publicly available literature, this guide also incorporates information from analogous dual IGF-1R/IR inhibitors, such as linsitinib (OSI-906) and BMS-754807, to provide a more comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is KW-2450 and what is its mechanism of action?
A1: KW-2450 is an orally bioavailable small molecule that acts as a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2] By inhibiting these receptors, KW-2450 can block downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for tumor cell proliferation and survival.[3]
Q2: What are the known dose-limiting toxicities (DLTs) of KW-2450 in preclinical and clinical studies?
A2: In phase I clinical trials, the primary dose-limiting toxicities observed with KW-2450 were grade 3 hyperglycemia and grade 3 rash.[2][3][4] While detailed preclinical DLTs for KW-2450 are not extensively reported, preclinical studies with similar dual IGF-1R/IR inhibitors, such as BMS-754807, have shown treatment-related toxicity leading to mortality and the cessation of some xenograft studies. A common measure of toxicity in these preclinical studies was a reduction in the body weight of the animals.
Q3: Why is hyperglycemia a common side effect of dual IGF-1R/IR inhibitors?
A3: Hyperglycemia is considered an on-target effect of dual IGF-1R/IR inhibitors. The insulin receptor plays a central role in maintaining glucose homeostasis. Inhibition of the insulin receptor by compounds like KW-2450 disrupts normal glucose uptake by peripheral tissues and can increase glucose production by the liver, leading to elevated blood glucose levels.[1][3] This is a known class effect for inhibitors of the PI3K/Akt signaling pathway.
Q4: What types of dermatological toxicities are associated with kinase inhibitors like KW-2450?
A4: Kinase inhibitors are frequently associated with a range of dermatological adverse events. While grade 3 rash was a DLT for KW-2450 in clinical trials, other common cutaneous toxicities for this class of drugs can include papulopustular rash, pruritus (itching), and xerosis (dry skin). These effects are thought to be related to the inhibition of signaling pathways that are also important for the health and integrity of skin and hair follicles.
Troubleshooting Guides
Managing Hyperglycemia in Preclinical Models
Issue: Elevated blood glucose levels observed in animals treated with KW-2450.
Potential Cause: On-target inhibition of the insulin receptor.
Troubleshooting Steps:
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Establish Baseline and Monitoring Protocol:
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Before initiating treatment with KW-2450, establish baseline blood glucose levels for all animals.
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Implement a regular blood glucose monitoring schedule (e.g., daily or several times per week) using a calibrated glucometer.
-
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Dietary Modification:
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Fasting: Preclinical studies with other kinase inhibitors have shown that fasting prior to drug administration can help to lower baseline liver glycogen stores and mitigate the severity of hyperglycemia.[1][2]
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Low-Carbohydrate Diet: Providing a low-carbohydrate diet to the animals can also help to reduce the magnitude of drug-induced hyperglycemia.[1][2]
-
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Pharmacological Intervention (with caution):
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Metformin: In some preclinical models, metformin has been used to manage hyperglycemia induced by IGF-1R inhibitors. However, its use should be carefully considered and justified, as it can introduce a confounding variable in efficacy studies.
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Insulin: The use of insulin should be approached with extreme caution, as it can reactivate the PI3K pathway that KW-2450 is intended to inhibit, potentially counteracting the anti-tumor effects of the drug.[3]
-
-
Dose Adjustment:
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If hyperglycemia is severe and cannot be managed by other means, a dose reduction of KW-2450 may be necessary.
-
Managing Dermatological Toxicities in Preclinical Models
Issue: Observation of skin rash, pruritus, or other cutaneous abnormalities in treated animals.
Potential Cause: Off-target or on-target effects of KW-2450 on skin homeostasis.
Troubleshooting Steps:
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Standardized Scoring System:
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Implement a standardized scoring system to grade the severity of the rash and other dermatological findings (e.g., based on the percentage of body surface area affected, presence of pustules, erythema). This will allow for consistent and quantitative assessment.
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Supportive Care:
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Ensure animals are housed in a clean environment to prevent secondary infections of any skin lesions.
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For pruritus, consider environmental enrichment to reduce stress-related scratching.
-
-
Topical Treatments (with caution):
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The use of topical corticosteroids or other anti-inflammatory agents should be carefully considered, as they could have systemic effects or interact with the study's endpoints. If used, a clear rationale and control group are necessary.
-
-
Dose Modification:
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If dermatological toxicities are severe and impact the well-being of the animal, a dose reduction or temporary cessation of KW-2450 treatment may be required.
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities for KW-2450 and Analogous Dual IGF-1R/IR Inhibitors (Clinical Data)
| Compound | Dose-Limiting Toxicity | Grade | Study Population |
| KW-2450 | Hyperglycemia | 3 | Advanced Solid Tumors |
| Rash | 3 | Advanced Solid Tumors | |
| Linsitinib (OSI-906) | QTc Prolongation | 3 | Advanced Solid Tumors |
| Hyperglycemia | 3 | Advanced Solid Tumors | |
| Abnormal Liver Function | 3 | Advanced Solid Tumors | |
| Anorexia | 3 | Advanced Solid Tumors | |
| Nausea/Vomiting | 3 | Advanced Cancer | |
| Febrile Neutropenia | 3 | Advanced Cancer | |
| Neutropenia | 4 | Advanced Cancer |
Note: This table is based on data from human clinical trials, as detailed preclinical toxicity data is limited.[2][3][4][5]
Experimental Protocols
Protocol 1: General Acute Oral Toxicity Assessment in Rodent Models
This protocol is a general guideline and should be adapted based on the specific experimental design.
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Animal Model: Select a suitable rodent model (e.g., mice or rats) with defined strain, age, and weight.
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Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
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Dose Formulation: Prepare the dosing solution of KW-2450 in an appropriate vehicle.
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Dosing:
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Divide animals into groups (e.g., one control group and several dose groups).
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Administer a single oral dose of KW-2450 to the treatment groups and the vehicle to the control group. Dose selection can be based on a "limit test" starting at a high dose (e.g., 2000 mg/kg) or a dose-ranging study with escalating doses.
-
-
Observations:
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Monitor animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for up to 14 days.
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Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
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Record any instances of morbidity or mortality.
-
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Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect tissues for histopathological analysis as needed.
Protocol 2: Monitoring and Management of Hyperglycemia
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Baseline Measurement: Prior to the first dose of KW-2450, collect blood samples from all animals to determine baseline glucose levels.
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Dosing: Administer KW-2450 according to the study protocol.
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Blood Glucose Monitoring:
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Collect blood samples at predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours post-dose for the first day, and then daily).
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Use a validated glucometer to measure blood glucose levels.
-
-
Dietary Intervention (if applicable):
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If a dietary modification strategy is being tested, divide the animals into subgroups receiving either a standard diet, a low-carbohydrate diet, or a fasting regimen.
-
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Data Analysis: Compare the blood glucose levels of the treated groups to the control group and to their baseline levels.
Visualizations
Caption: Signaling pathway inhibited by KW-2450.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KW-2450 in the Landscape of IGF-1R Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a compelling target in oncology. KW-2450 is an orally bioavailable small molecule inhibitor targeting the tyrosine kinase domain of IGF-1R and the structurally related insulin receptor (IR). This guide provides a comparative analysis of KW-2450 against other notable IGF-1R tyrosine kinase inhibitors (TKIs), focusing on preclinical data that delineates its potency, selectivity, and anti-tumor activity.
Biochemical Potency and Selectivity
A primary determinant of a TKI's therapeutic window and potential off-target effects is its biochemical potency and selectivity profile. KW-2450 demonstrates potent inhibition of both IGF-1R and IR. A comparative summary of the half-maximal inhibitory concentrations (IC50) for KW-2450 and other well-characterized IGF-1R TKIs, linsitinib (OSI-906) and BMS-754807, is presented below.
| Kinase Target | KW-2450 IC50 (nM) | Linsitinib (OSI-906) IC50 (nM) | BMS-754807 IC50 (nM) |
| IGF-1R | 7.39[1][2] | 35[3][4] | 1.8[5][6] |
| IR | 5.64[1][2] | 75[3][4] | 1.7[5][6] |
Table 1: Comparative Biochemical Potency of IGF-1R Tyrosine Kinase Inhibitors. Data is compiled from multiple preclinical studies.
Beyond its primary targets, the broader kinase selectivity profile of KW-2450 reveals inhibitory activity against several other kinases at higher concentrations.
| Kinase | KW-2450 (% inhibition at 100 nM) | Linsitinib (IC50 >10 µM for 40/42 RTKs) | BMS-754807 (IC50 in nM) |
| FAK | >90%[1] | - | - |
| FLT1 | >90%[1] | - | - |
| FLT3 | >90%[1] | - | Flt3: little activity[6] |
| JAK2 | >90%[1] | - | - |
| KDR | >90%[1] | - | - |
| TRKA | >90%[1] | - | TrkA: 7[5] |
| Aurora A | >90%[1] | - | AurA: 9[5] |
| Met | - | - | 6[5] |
| RON | - | - | 44[5] |
| TrkB | - | - | 4[5] |
| Aurora B | - | - | 25[5] |
Table 2: Kinase Selectivity Profile. This table highlights the broader kinase inhibition profile of the compared molecules. A direct head-to-head screen under identical conditions is not publicly available.
Cellular Activity: Inhibition of Proliferation
The in vitro efficacy of these inhibitors is further demonstrated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal growth inhibition (GI50) or effective concentration (EC50) values provide a measure of their cellular potency.
| Cell Line | Cancer Type | KW-2450 GI50 (nM) | Linsitinib EC50 (nM) | BMS-754807 EC50/IC50 (nM) |
| Rh41 | Rhabdomyosarcoma | - | - | 7[5] |
| Geo | Colon Carcinoma | - | - | 5[5] |
| Various Tumor Cell Lines | Multiple | - | 21 - 810[4] | 5 - 365[7] |
| PPTP Panel (median) | Pediatric Cancers | - | - | 620[8] |
Table 3: Comparative Cellular Potency. The broad range of reported values reflects the diverse sensitivities of different cancer cell lines to IGF-1R inhibition.
In Vivo Anti-Tumor Efficacy
Preclinical animal models are crucial for evaluating the in vivo therapeutic potential of kinase inhibitors. The following table summarizes available data from xenograft studies.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| KW-2450 | HT-29/GFP colon carcinoma xenograft | 40 mg/kg, oral, once daily | Modest growth inhibitory activity | [1][2] |
| Linsitinib | LISN xenograft (IGF-1R driven) | 75 mg/kg, single oral dose | 80% inhibition of IGF-1R phosphorylation | [4] |
| BMS-754807 | Multiple xenograft models | 6.25 mg/kg, oral, daily | 53% to 115% | [7] |
Table 4: Summary of In Vivo Efficacy in Xenograft Models. Direct comparative studies are limited, and experimental conditions vary between studies.
IGF-1R Signaling Pathway
The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers receptor autophosphorylation and the activation of two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily regulates gene expression and cell cycle progression. Tyrosine kinase inhibitors like KW-2450 act by blocking the initial autophosphorylation step, thereby inhibiting both of these critical signaling arms.
References
- 1. Preclinical and first‐in‐human phase I studies of KW‐2450, an oral tyrosine kinase inhibitor with insulin‐like growth factor receptor‐1/insulin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: KW-2450 and First-Generation Hsp90 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of anticancer agents is paramount. This guide provides a comparative overview of KW-2450, a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), and first-generation Hsp90 inhibitors, exemplified by geldanamycin and its derivative 17-AAG (tanespimycin). While both classes of agents exhibit antitumor activity, they operate through fundamentally different pathways, offering distinct therapeutic strategies.
KW-2450 represents a targeted approach focused on the IGF-1R/IR signaling cascade, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2] In contrast, first-generation Hsp90 inhibitors cast a wider net by targeting Heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of a multitude of "client" proteins, many of which are oncoproteins.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[5]
Mechanism of Action: A Divergent Approach
KW-2450 is an orally bioavailable small molecule that functions as a tyrosine kinase inhibitor, specifically targeting IGF-1R and IR.[1] By blocking the kinase activity of these receptors, KW-2450 impedes downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[2][6] Some studies have also suggested that KW-2450 can inhibit Aurora A and B kinases, which are involved in cell division.[7][8]
First-generation Hsp90 inhibitors, such as the natural product geldanamycin and its semi-synthetic analog 17-AAG, bind to the N-terminal ATP-binding pocket of Hsp90.[9] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[5] These client proteins include a host of oncoproteins critical for cancer progression, such as HER2, Raf-1, Akt, and mutant p53.[3][10]
Preclinical and Clinical Landscape: A Comparative Look
The following tables summarize key quantitative data from preclinical and clinical studies of KW-2450 and first-generation Hsp90 inhibitors.
Table 1: In Vitro Activity of KW-2450 and First-Generation Hsp90 Inhibitors
| Compound | Target(s) | IC50 | Cell Lines Tested | Key Findings |
| KW-2450 | IGF-1R, IR | 7.39 nM (IGF-1R), 5.64 nM (IR)[1] | Various human malignant cell lines[1] | Inhibited growth of various cancer cell lines.[1] Synergistic effects observed in combination with lapatinib in HER2-positive breast cancer cells.[6] |
| Geldanamycin | Hsp90 | Nanomolar range[11][12] | Mesothelioma, prostate, breast, and other cancer cell lines[11][12] | Reduced cell growth, invasion, and migration.[11] |
| 17-AAG (Tanespimycin) | Hsp90 | Nanomolar range | Prostate, breast, melanoma, and ovarian cancer cell lines[13] | Growth inhibition of androgen-sensitive and -insensitive prostate cancer cells.[13] Down-regulation of HER2, HER3, and androgen receptor.[13] |
Table 2: In Vivo and Clinical Data for KW-2450 and 17-AAG
| Compound | Cancer Model / Patient Population | Dosage | Key Findings |
| KW-2450 | Murine HT-29 colon carcinoma xenograft[1] | 40 mg/kg | Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.[1] |
| Advanced solid tumors (Phase I)[1] | MTD: 37.5 mg once daily | Modest antitumor activity as a single agent. Dose-limiting toxicities included hyperglycemia and rash.[1] | |
| 17-AAG (Tanespimycin) | Prostate cancer xenografts[13] | Not specified | Growth inhibition of both androgen-sensitive and androgen-insensitive tumors.[13] |
| Hormone-refractory metastatic prostate cancer (Phase II)[13] | 300 mg/m² IV on days 1, 8, and 15 every 28 days | No significant PSA response observed.[13] | |
| HER2-positive metastatic breast cancer (progressing on trastuzumab) (Phase II)[10] | 450 mg/m² IV weekly with trastuzumab | Overall response rate of 22% and a clinical benefit rate of 59%.[10] | |
| Advanced cancer (Phase I)[14] | MTD schedule dependent (e.g., 220 mg/m² on days 1, 4, 8, and 11 every 21 days) | Dose-limiting toxicities included hepatic toxicity, fatigue, and nausea.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by KW-2450 and first-generation Hsp90 inhibitors.
Experimental Protocols
Detailed experimental protocols for the cited studies can be found in the primary literature. However, a general overview of the key methodologies is provided below.
In Vitro Kinase Assays: The inhibitory activity of KW-2450 against IGF-1R and IR kinases was likely determined using purified recombinant kinases and a substrate. The assay would measure the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor, typically using a radiometric or fluorescence-based method to calculate the IC50 value.
Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of the compounds, cancer cell lines were treated with a range of drug concentrations for a specified period. Cell viability was then measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
Western Blotting: This technique was used to determine the levels of specific proteins in cell lysates after drug treatment. For KW-2450, this would involve probing for phosphorylated and total levels of IGF-1R, IR, Akt, and ERK. For Hsp90 inhibitors, western blotting would be used to assess the degradation of client proteins like HER2 and Raf-1, and potentially the induction of heat shock proteins like Hsp70 as a marker of Hsp90 inhibition.
Xenograft Studies: To evaluate in vivo efficacy, human cancer cells were implanted into immunocompromised mice. Once tumors were established, the mice were treated with the investigational drug or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors could be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
KW-2450 and first-generation Hsp90 inhibitors represent two distinct and valuable approaches to cancer therapy. KW-2450 offers a highly targeted strategy by inhibiting the IGF-1R/IR pathway, which is a key driver in many cancers. Its clinical development, however, has faced challenges, and it is being explored in combination therapies. First-generation Hsp90 inhibitors, while demonstrating broad anti-cancer activity by destabilizing numerous oncoproteins, have been hampered by issues of toxicity and modest single-agent efficacy in clinical trials.[5][15] These early Hsp90 inhibitors have paved the way for the development of second and third-generation inhibitors with improved pharmacological properties.
For researchers and drug developers, the comparison of these two classes of agents underscores the importance of understanding the intricate signaling networks within cancer cells and the potential of both highly specific and broad-spectrum inhibitors. Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from these targeted therapies and on developing rational combination strategies to overcome resistance and enhance therapeutic efficacy.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating KW-2450 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KW-2450's performance in cellular target engagement with alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound for acute myeloid leukemia (AML) research and development.
Introduction to KW-2450 and its Target
KW-2450 is a multi-kinase inhibitor that has demonstrated potent activity against FMS-like tyrosine kinase 3 (FLT3). Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 a key therapeutic target. KW-2450 and its closely related compound, KW-2449, have been shown to inhibit FLT3 kinase activity, leading to the downregulation of downstream signaling pathways and subsequent apoptosis in leukemia cells harboring FLT3 mutations.[1][2][3]
This guide focuses on the validation of KW-2450's engagement with its intended cellular target, FLT3, and compares its cellular potency with other well-characterized FLT3 inhibitors such as quizartinib, crenolanib, gilteritinib, and midostaurin.
FLT3 Signaling Pathway and Inhibitor Action
Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation, triggering downstream signaling cascades like the STAT5, RAS/MAPK, and PI3K/AKT pathways, which promote cell proliferation and survival. FLT3 inhibitors, including KW-2450, aim to block this aberrant signaling.
Comparison of Cellular Target Engagement
The following tables summarize the cellular potency (IC50) of KW-2449 (as a surrogate for KW-2450) and other FLT3 inhibitors in AML cell lines that harbor FLT3-ITD mutations. The data is compiled from various preclinical studies.
Table 1: Inhibition of FLT3 Phosphorylation in MOLM-14 Cells
| Compound | Cellular IC50 (nM) for p-FLT3 Inhibition | Reference |
| KW-2449 | 13.1 | [4] |
| Quizartinib | 0.50 | [5] |
| Crenolanib | ~2 | [6] |
Note: Data compiled from different studies; experimental conditions may vary.
Table 2: Inhibition of Cell Viability in FLT3-ITD AML Cell Lines
| Compound | Cell Line | Cellular IC50 (nM) | Reference |
| KW-2449 | MOLM-13 | 24 | [3] |
| KW-2449 | MV4-11 | 11 | [3] |
| Quizartinib | MOLM-14 | 0.73 | [5] |
| Quizartinib | MV4-11 | 0.40 | [5] |
| Crenolanib | MOLM-13 | 4.9 | [6] |
| Crenolanib | MV4-11 | 1.3 | [6] |
| Gilteritinib | MOLM-14 | 7.87 | [5] |
| Midostaurin | MOLM-14 | 10.12 | [5] |
Note: Data compiled from different studies; experimental conditions may vary.
Experimental Methodologies for Target Engagement Validation
Several robust methods are employed to validate the engagement of inhibitors with the FLT3 target in a cellular context.
Western Blot for FLT3 and STAT5 Phosphorylation
This immunoassay is a direct method to measure the inhibition of FLT3 autophosphorylation and the phosphorylation of its downstream effector, STAT5.
Detailed Protocol:
-
Cell Culture and Treatment: Culture FLT3-mutant AML cells (e.g., MOLM-14) in appropriate media. Seed cells and treat with a serial dilution of KW-2450 or other FLT3 inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and calculate the IC50 values for the inhibition of phosphorylation.
NanoBRET™ Target Engagement Intracellular Assay
This is a live-cell assay that measures compound binding to a target protein in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (FLT3) and a fluorescent energy transfer probe (tracer).
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding for an FLT3-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of the test compound (e.g., KW-2450) to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for validating target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., KW-2450) or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble FLT3 in the supernatant using methods like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble FLT3 as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The available preclinical data indicates that KW-2450 (and its analogue KW-2449) is a potent inhibitor of FLT3 signaling in cellular assays. When compared to other FLT3 inhibitors, its cellular potency in inhibiting FLT3 phosphorylation and cell viability is within a comparable nanomolar range. For a definitive head-to-head comparison, it is recommended that these compounds be evaluated in parallel using one of the standardized target engagement assays detailed in this guide. The provided protocols offer a robust framework for researchers to validate and quantify the cellular target engagement of KW-2450 and other FLT3 inhibitors in their own laboratories.
References
- 1. KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Myeloma Efficacy of KW-2478 and Bortezomib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of the Hsp90 inhibitor, KW-2478, when combined with the proteasome inhibitor, bortezomib, for the treatment of multiple myeloma (MM). The information presented is based on preclinical and clinical data, highlighting the potential of this combination therapy. While the initial query referenced KW-2450, the relevant scientific literature detailing synergistic activity with bortezomib in myeloma pertains to KW-2478.
I. Preclinical Evidence of Synergy
A preclinical study by Ishii et al. (2012) investigated the combinatorial effect of KW-2478 and bortezomib both in vitro and in vivo. The results demonstrated a clear synergistic anti-myeloma activity.[1]
In Vitro Synergism
The combination of KW-2478 and bortezomib was shown to enhance the inhibition of cell growth in multiple myeloma cell lines and in primary MM cells from patients.[1] This enhanced effect was also associated with increased activation of caspases, key mediators of apoptosis (programmed cell death).[1]
Table 1: In Vitro Cell Viability in OPM-2/GFP Myeloma Cells
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Control | - | 100 |
| KW-2478 | 100 nM | ~80 |
| Bortezomib | 3 nM | ~70 |
| KW-2478 + Bortezomib | 100 nM + 3 nM | ~30 |
Data adapted from Ishii et al., 2012.[1]
In Vivo Synergism
In a subcutaneously inoculated human myeloma mouse model, the combination of KW-2478 and bortezomib resulted in synergistic anti-tumor activity without causing significant weight loss in the animals.[1] Furthermore, in an orthotopic myeloma model, which more closely mimics the human disease, the combination therapy led to a synergistic reduction of the tumor burden in the bone marrow.[1]
Table 2: In Vivo Anti-Tumor Activity in a Subcutaneous NCI-H929 Myeloma Model
| Treatment | Dose | Tumor Growth Inhibition |
| KW-2478 | 50 mg/kg | Moderate |
| Bortezomib | 1 mg/kg | Moderate |
| KW-2478 + Bortezomib | 50 mg/kg + 1 mg/kg | Synergistic and significant |
Data interpretation based on preclinical findings reported by Ishii et al., 2012.[2]
II. Clinical Evaluation of KW-2478 and Bortezomib
A phase I/II clinical trial was conducted to determine the safety, preliminary clinical activity, and pharmacokinetics of KW-2478 in combination with bortezomib in patients with relapsed/refractory multiple myeloma.[3][4]
Clinical Efficacy
The study established a recommended phase II dose (RP2D) of 175 mg/m² of KW-2478 combined with 1.3 mg/m² of bortezomib.[3] In the efficacy-evaluable population treated at the RP2D (n=79), the combination therapy demonstrated meaningful clinical activity.[3]
Table 3: Clinical Efficacy of KW-2478 and Bortezomib in Relapsed/Refractory Myeloma
| Efficacy Endpoint | Result (at RP2D, n=79) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 39.2% | 28.4–50.9% |
| Clinical Benefit Rate (CBR) | 51.9% | 40.4–63.3% |
| Median Progression-Free Survival | 6.7 months | 5.9–Not Reached |
| Median Duration of Response | 5.5 months | 4.9–Not Reached |
Data from the phase I/II clinical trial by Yong et al., 2017.[3][5]
Safety and Tolerability
The combination of KW-2478 and bortezomib was found to be well-tolerated with no apparent overlapping toxicity.[3][4] The most frequently observed treatment-related grade 3/4 adverse events are summarized below.
Table 4: Most Common Grade 3/4 Treatment-Related Adverse Events (n=95)
| Adverse Event | Incidence |
| Diarrhoea | 7.4% |
| Fatigue | 7.4% |
| Neutropenia | 7.4% |
| Nausea | 5.3% |
| Thrombocytopenia | 5.3% |
Data from the phase I/II clinical trial by Yong et al., 2017.[3][5]
III. Mechanistic Synergy: Signaling Pathways
The synergistic effect of KW-2478 and bortezomib stems from their complementary mechanisms of action targeting key survival pathways in myeloma cells. Bortezomib is a proteasome inhibitor, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR) and apoptosis. KW-2478 is an Hsp90 inhibitor. Hsp90 is a chaperone protein that is crucial for the stability and function of many oncoproteins that are vital for myeloma cell survival and proliferation.
The combination of these two agents creates a multi-pronged attack on myeloma cells. Bortezomib-induced cellular stress increases the reliance of myeloma cells on chaperone proteins like Hsp90 for survival. The concurrent inhibition of Hsp90 by KW-2478 prevents the cancer cells from adapting to this stress, leading to enhanced apoptosis.
Caption: Synergistic mechanism of KW-2478 and bortezomib in myeloma cells.
IV. Experimental Protocols
Preclinical In Vitro Studies
-
Cell Lines: Human multiple myeloma cell lines OPM-2/GFP and NCI-H929 were used.
-
Cell Viability Assay: Cells were treated with KW-2478, bortezomib, or a combination of both for 3 hours, followed by incubation in a drug-free medium for 45 hours. Cell viability was then determined.[1]
-
Caspase Activation Assay: Caspase activation in myeloma cell lines was assessed following treatment with the drug combination.[1]
Preclinical In Vivo Studies
-
Subcutaneous Xenograft Model: NCI-H929 human myeloma cells were subcutaneously inoculated in mice. The mice were then treated with KW-2478, bortezomib, or the combination, and tumor growth was monitored.[2]
-
Orthotopic Myeloma Model: OPM-2/GFP cells were intravenously inoculated in mice to establish bone marrow tumors. The synergistic effect of the drug combination on reducing the tumor burden in the bone marrow was evaluated.[1]
Caption: Workflow of the preclinical evaluation of KW-2478 and bortezomib.
Clinical Trial Protocol
-
Study Design: A phase I/II, open-label, dose-escalation study followed by a phase II expansion.[6]
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least one prior therapy.[6]
-
Treatment Regimen: KW-2478 and bortezomib were administered on days 1, 4, 8, and 11 of a 21-day cycle.[3][5]
-
Dose Escalation: A standard 3+3 design was used in the phase I part to determine the maximum tolerated dose and the RP2D.[5]
Caption: Workflow of the phase I/II clinical trial of KW-2478 and bortezomib.
V. Conclusion
The combination of the Hsp90 inhibitor KW-2478 and the proteasome inhibitor bortezomib demonstrates significant synergistic anti-myeloma activity in both preclinical models and in patients with relapsed/refractory multiple myeloma. The dual targeting of critical cellular pathways leads to enhanced cancer cell death. The clinical trial data indicate that this combination is well-tolerated and produces meaningful clinical responses. These findings support the continued investigation of this combination therapy as a promising strategy for the treatment of multiple myeloma.
References
- 1. Anti-tumor activity against multiple myeloma by combination of KW-2478, an Hsp90 inhibitor, with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I/II study of KW-2478, an Hsp90 inhibitor, in combination with bortezomib in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
A Comparative Guide to KW-2450 Combination Therapy in HER2-Positive, Hormone Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of KW-2450 with lapatinib and letrozole against current standard-of-care and emerging treatments for HER2-positive (HER2+), hormone receptor-positive (HR+) metastatic breast cancer. The content is supported by preclinical and clinical data to offer an objective evaluation for research and drug development professionals.
Executive Summary
KW-2450 is an oral dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1] Preclinical studies demonstrated that in combination with the HER2 tyrosine kinase inhibitor lapatinib and the aromatase inhibitor letrozole, KW-2450 exhibited synergistic antitumor activity in HER2+, HR+ breast cancer models. A phase I clinical trial established a recommended phase II dose (RP2D) for the triple combination. However, the clinical development of KW-2450 was ultimately terminated due to anticipated difficulties in patient enrollment.[1] This guide will detail the available data for the KW-2450 combination and compare its preclinical and clinical profile with established and novel therapies for this breast cancer subtype.
Preclinical Data for KW-2450 Combination Therapy
In Vitro Synergistic Activity
Preclinical investigations revealed a synergistic effect of KW-2450 and lapatinib in inducing apoptosis and inhibiting the growth of HER2-positive breast cancer cell lines.[1]
Table 1: In Vitro Apoptosis in HER2-Positive Breast Cancer Cell Lines with KW-2450 and Lapatinib Combination
| Cell Line | Treatment | Apoptosis Induction (relative to control) |
| MDA-MB-361 | KW-2450 + Lapatinib | Enhanced in a dose-dependent manner |
| BT-474 | KW-2450 (400 nmol/L) | ~225% |
| BT-474 | Lapatinib (200 nmol/L) | ~400% |
| BT-474 | KW-2450 + Lapatinib | Synergistic increase in apoptosis |
Data summarized from preclinical studies.[1]
Furthermore, KW-2450 demonstrated synergistic growth inhibition with letrozole and 4-hydroxytamoxifen in ER-positive MCF-7 breast cancer cells and aromatase-transfected MCF-7-Ac1 cells.[1]
In Vivo Antitumor Efficacy
The combination of KW-2450 and lapatinib was also confirmed to be effective in an in vivo setting using a mouse xenograft model with MDA-MB-361 cells.[1]
Clinical Data for KW-2450 Combination Therapy
A phase I clinical trial was conducted to evaluate the safety, tolerability, and recommended phase II dose (RP2D) of KW-2450 in combination with lapatinib and letrozole in patients with advanced/metastatic HR+, HER2+ breast cancer.[1]
Table 2: Phase I Clinical Trial Results for KW-2450, Lapatinib, and Letrozole Combination
| Parameter | Value |
| Patient Population | 1 male and 10 postmenopausal female patients with advanced/metastatic HR+, HER2+ breast cancer |
| Dose-Limiting Toxicities (DLTs) at KW-2450 25 mg/day + Lapatinib 1500 mg/day + Letrozole 2.5 mg/day | Grade 3 rash, Grade 3 hyperglycemia (occurred in 2 of 3 patients) |
| Recommended Phase II Dose (RP2D) | KW-2450 25 mg/day, Lapatinib 1250 mg/day, and Letrozole 2.5 mg/day |
| DLTs at RP2D | None observed |
Data from the phase I clinical trial.[1]
The proposed phase II study of this triple-drug combination did not proceed due to anticipated challenges in patient recruitment, leading to the discontinuation of KW-2450's clinical development.[1]
Comparison with Alternative Therapies
The treatment landscape for HER2+, HR+ metastatic breast cancer has evolved significantly. The following tables compare the clinical efficacy and safety of the KW-2450 combination with standard-of-care and emerging therapies.
First-Line Therapies
Table 3: Comparison of Efficacy in First-Line Treatment of HER2+, HR+ Metastatic Breast Cancer
| Therapy | Clinical Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| KW-2450 + Lapatinib + Letrozole | Phase I | Not established | Not established |
| Trastuzumab + Anastrozole | TAnDEM | 4.8 months | Not Reported |
| Lapatinib + Letrozole | EGF100151 | 8.2 months | 28% |
| Pertuzumab + Trastuzumab + Aromatase Inhibitor | PERTAIN (NCT01491737) | 18.9 months | 63.3% |
| Trastuzumab Deruxtecan + Pertuzumab | DESTINY-Breast09 | 40.7 months | Not Reported |
Later-Line Therapies
Table 4: Comparison of Efficacy in Later-Line Treatment of HER2+, HR+ Metastatic Breast Cancer
| Therapy | Clinical Trial | Setting | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Overall Response Rate (ORR) |
| Trastuzumab Deruxtecan | DESTINY-Breast03 (NCT03529110) | Second-Line | 28.8 months | Not Reached | 79.7% |
| Tucatinib + Trastuzumab + Capecitabine | HER2CLIMB (NCT02614794) | Second-Line or Later | 7.8 months | 21.9 months | 40.6% |
Experimental Protocols
In Vitro Apoptosis Assay
-
Cell Lines: MDA-MB-361 and BT-474 human breast cancer cell lines.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Specific media used were L-15 for MDA-MB-361 and Hybri-Care Medium for BT-474.[2][3]
-
Treatment: Cells were treated with varying concentrations of KW-2450, lapatinib, or the combination for a specified period.
-
Apoptosis Detection: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.[2][4]
Western Blot Analysis
-
Cell Lysate Preparation: Whole-cell lysates were prepared from treated and untreated breast cancer cell lines.[5]
-
Protein Separation: Proteins were separated by SDS-PAGE.[5]
-
Transfer: Proteins were transferred to a nitrocellulose membrane.[5]
-
Immunoblotting: Membranes were probed with primary antibodies against phosphorylated and total HER2, IGF-1R/IR, and downstream signaling proteins, followed by incubation with HRP-conjugated secondary antibodies.[1][5]
-
Detection: Chemiluminescence was used to visualize the protein bands.[5]
In Vivo Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID) were used.
-
Tumor Implantation: MDA-MB-361 cells were implanted subcutaneously or in the mammary fat pad of the mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control, KW-2450, lapatinib, or the combination therapy orally.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition.
Phase I Clinical Trial Design
-
Study Design: Open-label, dose-escalation study.[1]
-
Patient Population: Patients with advanced or metastatic HER2+, HR+ breast cancer.[1]
-
Dose Escalation: A standard 3+3 dose-escalation design was likely used to determine the maximum tolerated dose (MTD) and RP2D.
-
Endpoints: The primary endpoints were safety and tolerability, and the determination of the RP2D. Secondary endpoints included pharmacokinetic analysis and preliminary antitumor activity.[1]
Signaling Pathway Visualizations
The synergistic effect of the KW-2450, lapatinib, and letrozole combination therapy can be attributed to the simultaneous blockade of key signaling pathways involved in breast cancer cell proliferation and survival.
Caption: Simplified signaling pathways in HER2+/HR+ breast cancer and points of inhibition.
Caption: Workflow for in vitro evaluation of combination therapy.
Caption: Rationale for targeting IGF-1R/IR to overcome resistance.
Conclusion
The combination of KW-2450 with lapatinib and letrozole demonstrated a strong preclinical rationale and acceptable safety profile in a phase I study for the treatment of HER2+, HR+ metastatic breast cancer. The synergistic targeting of the HER2, ER, and IGF-1R/IR pathways addressed known mechanisms of crosstalk and resistance. However, the termination of its clinical development means that this specific combination will not be moving forward.
In contrast, the field has seen significant advancements with therapies like trastuzumab deruxtecan and tucatinib, which have shown remarkable efficacy in later-line settings and are now being explored in earlier lines of treatment. These agents have set a new, high bar for efficacy in this patient population. This comparative guide highlights the dynamic nature of drug development in oncology and underscores the importance of continued research into novel therapeutic combinations to overcome treatment resistance and improve patient outcomes.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. MDA-MB-361. Culture Collections [culturecollections.org.uk]
- 3. bcrj.org.br [bcrj.org.br]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KW-2450 and Tanespimycin in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical data available for KW-2450 and tanespimycin, two investigational anticancer agents with distinct mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at the efficacy and experimental foundations of these compounds.
Executive Summary
KW-2450 is an orally active, dual tyrosine kinase inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Tanespimycin (also known as 17-AAG) is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability of numerous oncogenic proteins.[3][4][5] While both compounds have been evaluated in oncology, they operate through fundamentally different pathways. KW-2450 modulates a key growth factor signaling cascade, whereas tanespimycin induces the degradation of a wide array of client proteins essential for tumor cell survival and proliferation.[2][6] Development of tanespimycin was halted during late-stage clinical trials, while the clinical development of KW-2450 was also terminated.[3][7]
Mechanism of Action
KW-2450: Targeting the IGF-1R/IR Axis
KW-2450 exerts its anticancer effects by inhibiting the tyrosine kinase activity of both IGF-1R and IR.[1] These receptors, when activated by their ligands (IGF-1, IGF-2, and insulin), trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, the IGF-1R signaling pathway is overactive, contributing to tumor growth and resistance to therapy.[1]
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Tanespimycin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of HER2 Downstream Signaling: A Comparative Analysis of KW-2450
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KW-2450's performance in inhibiting HER2 downstream signaling pathways against other established HER2 inhibitors. The information is supported by experimental data to aid in research and development decisions. While KW-2450 is primarily a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), its synergistic effects with HER2 inhibitors warrant a closer examination of its role in modulating HER2 signaling.
Comparative Analysis of Inhibitor Effects on HER2 Downstream Signaling
The following tables summarize the quantitative effects of KW-2450 and other prominent HER2 inhibitors on key proteins in the HER2 downstream signaling cascade. It is important to note that direct head-to-head comparative studies of KW-2450 as a single agent against other HER2 inhibitors in HER2-positive breast cancer cell lines are not extensively available in the public domain. The data for KW-2450 primarily highlights its synergistic role.
Table 1: Effect of Inhibitors on Phosphorylated HER2 (p-HER2)
| Inhibitor | Cell Line | Concentration | Change in p-HER2 Levels | Reference |
| KW-2450 | Not directly reported in HER2-positive cells | - | Not available | - |
| Lapatinib | SKBR3 | Dose-dependent | Reduced expression | [1] |
| Neratinib | SUM190 | Time-dependent | Significantly downregulated | [2] |
| Trastuzumab | BT474 | 10 µg/ml | No significant change or increase | [3] |
Table 2: Effect of Inhibitors on Phosphorylated Akt (p-Akt)
| Inhibitor | Cell Line | Concentration | Change in p-Akt Levels | Reference |
| KW-2450 + Lapatinib | MDA-MB-361 | KW-2450 (not specified) + Lapatinib (not specified) | Strong inhibition | |
| Lapatinib | SKBR3 | Dose-dependent | Reduced expression | [1] |
| Neratinib | SUM190 | Time-dependent | Significantly downregulated | [2] |
| Trastuzumab | BT474 | 10 µg/ml | Inhibition in sensitive cells, no inhibition in resistant cells | [3] |
| Afatinib | T24 | Dose-dependent | Significantly decreased | [4] |
Table 3: Effect of Inhibitors on Phosphorylated ERK (p-ERK)
| Inhibitor | Cell Line | Concentration | Change in p-ERK Levels | Reference |
| KW-2450 | Not directly reported in HER2-positive cells | - | Not available | - |
| Lapatinib | SKBR3 | Dose-dependent | Reduced expression | [1] |
| Neratinib | SUM190 | Time-dependent | Significantly downregulated | [2] |
| Trastuzumab | BT474 | - | No effect | |
| Afatinib | T24 | Dose-dependent | Significantly decreased | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Western Blot Analysis of HER2 Downstream Signaling
This protocol is essential for quantifying the changes in protein expression and phosphorylation of key signaling molecules.
1. Cell Culture and Treatment:
-
Culture HER2-positive breast cancer cell lines (e.g., SKBR3, BT-474, MDA-MB-361) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of KW-2450, lapatinib, or other inhibitors for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed HER2-positive breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitors (KW-2450, lapatinib, etc.) for a specified period (e.g., 72 hours). Include a vehicle-treated control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the HER2 downstream signaling pathway, the experimental workflow for inhibitor validation, and a comparison of the mechanisms of action.
Caption: HER2 downstream signaling pathways.
Caption: Experimental workflow for inhibitor validation.
Caption: Comparison of inhibitor mechanisms.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on drug resistance mechanism of trastuzumab caused by activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of KW-2450 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of KW-2450, a dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), with other relevant therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential in oncology research and development.
In Vitro Efficacy: KW-2450 vs. Alternative IGF-1R/IR Inhibitors
KW-2450 demonstrates potent inhibitory activity against IGF-1R and IR kinases. Its efficacy in inhibiting the growth of a variety of human cancer cell lines has been evaluated and compared with other dual IGF-1R/IR inhibitors, namely linsitinib (OSI-906) and BMS-754807.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| KW-2450 | Human Malignant Cell Lines | Various | IC50 (IGF-1R): 0.00739IC50 (IR): 0.00564 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 (Aurora B): 0.478 | ||
| SUM149 | Triple-Negative Breast Cancer | IC50 (Aurora B): 0.272 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (Aurora B): 0.066 | ||
| Linsitinib (OSI-906) | Various Tumor Cell Lines | Non-Small-Cell Lung, Colorectal | EC50: 0.021 - 0.810 | [2] |
| BMS-754807 | Various Tumor Cell Lines | Mesenchymal, Epithelial, Hematopoietic | IC50: 0.005 - 0.365 | [3] |
| AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | Pancreatic Ductal Adenocarcinoma | Growth Inhibition at 0.1 - 10 µM | [4] |
Table 1: Comparative In Vitro Efficacy of KW-2450 and Alternative IGF-1R/IR Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values of KW-2450 and its alternatives in various cancer cell lines.
In Vivo Efficacy: KW-2450 in Xenograft Models
The antitumor activity of KW-2450 has been assessed in various preclinical xenograft models, demonstrating modest single-agent efficacy and synergistic effects when combined with other targeted therapies.
| Compound | Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Citation | |---|---|---|---|---| | KW-2450 | HT-29/GFP | Colon Carcinoma | 40 mg/kg | Modest growth inhibitory activity |[1] | | | MDA-MB-468 | Triple-Negative Breast Cancer | 80 mg/kg/day | Significant inhibition |[5] | | | SUM149 (with selumetinib) | Triple-Negative Breast Cancer | Not Specified | Synergistic antitumor effect |[6] | | Linsitinib (OSI-906) | IGF-1R-driven model | Not Specified | 25 mg/kg | 60% TGI |[2] | | | IGF-1R-driven model | Not Specified | 75 mg/kg | 100% TGI, 55% regression |[2] | | BMS-754807 | AsPC-1 | Pancreatic Cancer | 25 mg/kg, 5x/week for 2 weeks | 59% TGI |[4] | | | AsPC-1 (with gemcitabine) | Pancreatic Cancer | 25 mg/kg (BMS-754807) | 94% TGI |[4] | | | Various Models | Epithelial, Mesenchymal, Hematopoietic | Starting at 6.25 mg/kg/day | 53% - 115% TGI |[3] |
Table 2: Comparative In Vivo Efficacy of KW-2450 and Alternatives in Xenograft Models. This table presents the tumor growth inhibition (TGI) data for KW-2450 and comparable inhibitors in different cancer xenograft models.
Signaling Pathways and Mechanism of Action
KW-2450 primarily exerts its antitumor effects through the dual inhibition of IGF-1R and IR, key components of a signaling pathway crucial for cancer cell proliferation and survival. Upon ligand binding (IGF-1, IGF-2, or insulin), these receptors autophosphorylate and activate downstream signaling cascades, principally the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways regulate cell growth, survival, and differentiation.[7][8][9]
In addition to its primary mechanism, KW-2450 has been shown to inhibit Aurora A and Aurora B kinases.[6][10] These kinases are critical for mitotic progression, and their inhibition by KW-2450 leads to defects in cell division, ultimately inducing apoptosis in cancer cells. This dual mechanism of action suggests a broader therapeutic potential for KW-2450.
Figure 1: KW-2450 Mechanism of Action. This diagram illustrates the dual inhibitory action of KW-2450 on the IGF-1R/IR signaling pathway and Aurora kinases.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
A common method to assess the in vitro efficacy of KW-2450 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of KW-2450 or control vehicle for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Figure 2: In Vitro Cell Proliferation Assay Workflow. This diagram outlines the key steps of a typical MTT assay used to determine the cytotoxic effects of KW-2450.
In Vivo Xenograft Tumor Model
The in vivo antitumor efficacy of KW-2450 is typically evaluated using subcutaneous xenograft models in immunocompromised mice.[11][12]
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives KW-2450 orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
Figure 3: In Vivo Xenograft Study Workflow. This flowchart depicts the standard procedure for evaluating the antitumor efficacy of KW-2450 in a mouse xenograft model.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.math.duke.edu [sites.math.duke.edu]
KW-2450: A Comparative Guide on its Cross-Resistance Profile with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational kinase inhibitor KW-2450 with other kinase inhibitors, focusing on its cross-resistance profile. The information is supported by preclinical experimental data to aid in the evaluation of its potential therapeutic applications and to inform future research directions.
KW-2450 is a potent, orally active, multi-targeted kinase inhibitor that has demonstrated significant activity against several key oncogenic kinases, including Insulin-like Growth Factor-1 Receptor (IGF-1R), Insulin Receptor (IR), and Aurora A and B kinases.[1][2] Its unique targeting profile suggests potential applications in various malignancies and offers a way to overcome certain mechanisms of resistance to other targeted therapies.
Overcoming Resistance to HER2 Inhibition
Preclinical studies have highlighted the potential of KW-2450 to overcome resistance to the HER2 tyrosine kinase inhibitor, lapatinib. In HER2-positive breast cancer cell lines, particularly those with intrinsic resistance to lapatinib, the combination of KW-2450 and lapatinib has been shown to be synergistic in inducing apoptosis.[3]
In the lapatinib-resistant MDA-MB-361 cell line, for instance, KW-2450 treatment led to a dose-dependent increase in apoptosis, a phenomenon not observed with lapatinib alone.[3] This suggests that the dual inhibition of IGF-1R/IR and Aurora kinases by KW-2450 can circumvent the resistance mechanisms that render HER2-targeted therapies ineffective.
Signaling Pathway: Overcoming Lapatinib Resistance
Caption: Overcoming lapatinib resistance with KW-2450.
Intrinsic Resistance to KW-2450 and a Combination Strategy
While KW-2450 shows promise, intrinsic resistance to the compound has also been observed. In certain triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and SUM149, treatment with KW-2450 alone does not efficiently induce cell death.[2] Instead, these cells can bypass apoptosis and enter an octaploid (8N) state, a phenotype associated with resistance.
Research has revealed that this resistance mechanism is dependent on the activation of the Mitogen-activated protein kinase kinase (MEK) pathway.[2] This finding has led to a rational combination strategy.
Synergistic Activity with MEK Inhibitors
The combination of KW-2450 with a MEK inhibitor, selumetinib, has been shown to overcome this intrinsic resistance. In TNBC cells that are relatively resistant to KW-2450, the addition of selumetinib significantly reduced the population of 8N cells and enhanced apoptosis, demonstrating a synergistic antitumor effect.[2]
Signaling Pathway: Overcoming Intrinsic KW-2450 Resistance
Caption: Overcoming intrinsic KW-2450 resistance with a MEK inhibitor.
Kinase Selectivity Profile
To understand the broader context of potential cross-resistance, it is crucial to examine the kinase selectivity profile of KW-2450. A KINOMEscan™ assay was performed on KW-2449 (an alternative development code for KW-2450), screening its binding affinity against a panel of 442 kinases. The results reveal a high degree of selectivity for its intended targets.
Table 1: Kinase Inhibition Profile of KW-2449 (KW-2450)
| Kinase Target | Kd (nM) |
| AURKA (Aurora A) | 1.8 |
| AURKB (Aurora B) | 2.5 |
| IGF1R | 4.3 |
| INSR (IR) | 2.4 |
| FLT3 | 24 |
| TRKA | 38 |
| TRKB | 180 |
| TRKC | 110 |
| ABL1 | 2,100 |
| Selected kinases shown. Data from LINCS Data Portal (LDS-1166). |
The potent inhibition of Aurora A/B, IGF-1R, and IR, with significantly weaker activity against a wide range of other kinases, suggests that cross-resistance with inhibitors targeting kinases not on this list is less likely to be a primary concern. However, the moderate activity against FLT3 suggests a potential for overlapping activity and resistance mechanisms with FLT3 inhibitors.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: Human breast cancer cell lines (e.g., MDA-MB-361, BT-474, MDA-MB-231, SUM149) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
-
Viability Assay: Cell viability was assessed using the CellTiter-Blue® Cell Viability Assay (Promega). Cells were seeded in 96-well plates, treated with various concentrations of KW-2450 and/or other inhibitors for 72 hours, and fluorescence was measured to determine the percentage of viable cells relative to untreated controls. IC50 values were calculated using a sigmoidal dose-response model.[4]
-
Apoptosis Assay: Apoptosis was quantified by measuring caspase-3/7 activity using the Caspase-Glo® 3/7 Assay (Promega). Cells were treated with the inhibitors, and luminescence, which is proportional to caspase activity, was measured.[3]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID) were subcutaneously inoculated with human cancer cells (e.g., MDA-MB-361).[3]
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups and received KW-2450 (e.g., 80 mg/kg/day, orally), other inhibitors, or vehicle control.[2]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers, and the antitumor efficacy was determined by comparing the tumor growth in treated groups to the control group.[2][3]
Kinase Inhibition Assays
-
KINOMEscan™ Profiling: The binding affinity of KW-2449 (KW-2450) to a panel of 442 kinases was determined using a competition binding assay (DiscoverX). The amount of kinase bound to an immobilized ligand in the presence of the test compound was quantified by qPCR. The dissociation constant (Kd) was calculated from the dose-response curve.[5]
Experimental Workflow: In Vitro Cross-Resistance Assessment
Caption: Workflow for assessing cross-resistance in vitro.
Summary and Future Directions
The high selectivity of KW-2450 for its primary targets suggests that cross-resistance with inhibitors of unrelated kinases may be limited. However, its activity against FLT3 warrants further investigation into its potential for both overcoming resistance to and developing cross-resistance with other FLT3 inhibitors.
Future studies should focus on screening KW-2450 against a broader panel of kinase inhibitor-resistant cell lines to more comprehensively map its cross-resistance profile. Additionally, elucidating the molecular mechanisms underlying the synergistic effects of KW-2450 with other targeted agents will be crucial for its potential clinical development.
References
- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Synergistic Apoptosis Induction with KW-2450 Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic apoptotic effects of KW-2450 in combination with other anti-cancer agents, supported by experimental data. KW-2450, an oral dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), has demonstrated significant promise in preclinical studies, particularly when combined with targeted therapies such as lapatinib. This document summarizes key findings, presents quantitative data in a clear format, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Synergistic Induction of Apoptosis with Lapatinib
Preclinical studies have robustly demonstrated that the combination of KW-2450 and the HER2/EGFR inhibitor lapatinib results in synergistic induction of apoptosis in HER2-positive breast cancer cell lines. This synergistic effect is particularly noteworthy in cells that exhibit resistance to lapatinib alone, suggesting a mechanism of overcoming drug resistance.
Quantitative Analysis of Apoptosis and Synergy
The synergistic effects of KW-2450 and lapatinib on cell viability and apoptosis have been quantified using established methodologies. The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of synergy, where CI < 1 indicates a synergistic interaction. Apoptosis induction is typically measured by the activation of key executioner caspases, such as caspase-3 and -7.
| Cell Line | Combination Ratio (KW-2450:Lapatinib) | Combination Index (CI) at Fa=0.5 | Synergy Level | Apoptosis Induction (Qualitative) | Reference |
| BT-474 | 8:1 | 0.69 | Synergism | Enhanced apoptosis in a dose-dependent manner | [1] |
| MDA-MB-361 | 1:1 | 0.064 | Very Strong Synergism | Remarkable synergistic induction of apoptosis; overcomes lapatinib resistance | [1] |
Fa=0.5 represents the drug concentration that inhibits 50% of cell growth.
Apoptosis Induction in Breast Cancer Cell Lines:
In the HER2-positive BT-474 cell line, while KW-2450 alone induced minimal apoptosis and lapatinib alone showed a greater effect, the combination of both drugs significantly enhanced apoptosis in a dose-dependent manner.[1] More strikingly, in the lapatinib-resistant MDA-MB-361 cell line, KW-2450 alone induced apoptosis, and its combination with lapatinib resulted in a remarkable synergistic induction of apoptosis, indicating its potential to overcome resistance.[1]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HER2-positive breast cancer cell lines BT-474 and MDA-MB-361 were utilized.
-
Compounds: KW-2450 was provided by Kyowa Hakko Kirin. Lapatinib was commercially sourced.
Apoptosis Assay (Caspase-3/7 Activation)
The induction of apoptosis was quantified by measuring the activity of caspase-3 and -7 using a luminogenic substrate-based assay (Caspase-Glo® 3/7 Assay, Promega).
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of KW-2450, lapatinib, or the combination of both for a specified duration (e.g., 72 hours).
-
An equal volume of the Caspase-Glo® 3/7 reagent was added to each well.
-
The plate was incubated at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Luminescence, which is directly proportional to caspase-3/7 activity, was measured using a plate reader.
-
Data was normalized to untreated control cells to determine the fold-increase in apoptosis.
Synergy Analysis (Chou-Talalay Method)
The synergistic interaction between KW-2450 and lapatinib was evaluated using the Chou-Talalay method, which is based on the median-effect principle.
-
Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo® assay following treatment with a range of concentrations of each drug individually and in combination at fixed ratios.
-
The dose-response curves for each drug and their combinations were used to calculate the Combination Index (CI) using software like CompuSyn.
-
CI values were determined at different fractions of affected cells (Fa), with CI < 1 indicating synergism, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Signaling Pathway and Experimental Workflow Visualization
The synergistic effect of combining KW-2450 and lapatinib stems from the dual blockade of two critical signaling pathways in cancer cell growth and survival: the IGF-1R/IR pathway and the HER2/EGFR pathway.
Caption: Dual inhibition of IGF-1R/IR and HER2 pathways by KW-2450 and lapatinib.
Caption: Workflow for assessing synergistic apoptosis of KW-2450 combinations.
References
A Comparative Analysis of the Antitumor Activities of KW-2450 and KW-2478
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antitumor activities of two investigational agents, KW-2450 and KW-2478. While both compounds have demonstrated potential in cancer research, they target distinct molecular pathways. KW-2450 is a dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R)/insulin receptor (IR) and also exhibits inhibitory activity against Aurora A and B kinases. In contrast, KW-2478 is a potent inhibitor of heat shock protein 90 (Hsp90).
This document summarizes their mechanisms of action, presents available quantitative data on their antitumor effects from various preclinical studies, details common experimental protocols used in their evaluation, and visualizes their respective signaling pathways.
Disclaimer: The data presented in this guide are compiled from separate studies. A direct head-to-head comparison of KW-2450 and KW-2478 under identical experimental conditions is not available in the current literature. Therefore, the quantitative data should be interpreted with caution.
Data Presentation: A Side-by-Side Look at In Vitro Activity
The following tables summarize the in vitro inhibitory concentrations of KW-2450 and KW-2478 across various cancer cell lines as reported in independent studies.
Table 1: In Vitro Activity of KW-2450
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| IGF-1R Kinase | Kinase Assay | 7.39 nmol/L | [1] |
| IR Kinase | Kinase Assay | 5.64 nmol/L | [1] |
| Aurora A Kinase (MDA-MB-468) | Cell-based Assay | 0.215 µmol/L | [2] |
| Aurora B Kinase (MDA-MB-468) | Cell-based Assay | 0.478 µmol/L | [2] |
| Aurora B Kinase (SUM149) | Cell-based Assay | 0.272 µmol/L | [2] |
| Aurora B Kinase (MDA-MB-231) | Cell-based Assay | 0.066 µmol/L | [2] |
Table 2: In Vitro Activity of KW-2478
| Target/Cell Line | Assay Type | IC50/EC50/GI50 | Reference |
| Hsp90α | Binding Assay | 3.8 nM | |
| B-cell lymphoma | Growth Inhibition | 101-252 nM | |
| Mantle cell lymphoma | Growth Inhibition | 81.4-91.4 nM | |
| Multiple myeloma | Growth Inhibition | 120-622 nM | |
| Chronic Lymphocytic Leukemia (CLL) | Growth Inhibition | 40-170 nM | |
| Non-Hodgkin's Lymphoma (NHL) | Growth Inhibition | 200-400 nM | |
| OPM-2/GFP (Multiple Myeloma) | Growth Inhibition | 0.30 µM | |
| KMS-11 (Multiple Myeloma) | Growth Inhibition | 0.34 µM | |
| RPMI 8226 (Multiple Myeloma) | Growth Inhibition | 0.39 µM | |
| NCI-H929 (Multiple Myeloma) | Growth Inhibition | 0.12 µM | |
| Raji (Burkitt's Lymphoma) | Growth Inhibition | 0.36 µM | |
| SR (Lymphoma) | Growth Inhibition | 0.098 µM | |
| SC-1 (Lymphoma) | Growth Inhibition | 0.33 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating compounds like KW-2450 and KW-2478 are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., KW-2450 or KW-2478) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression/Degradation
This technique is used to detect and quantify specific proteins in a cell lysate, which is crucial for assessing the mechanism of action of drugs like KW-2478 that induce client protein degradation.
-
Cell Lysis: After treatment with the compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the signaling pathways targeted by KW-2450 and KW-2478, and a general experimental workflow for their evaluation.
References
Safety Operating Guide
Proper Disposal of KW-2450 Free Base: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for KW-2450 free base (CAS 904899-25-8) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown or undocumented hazards. It is imperative to consult the official SDS from the supplier for specific handling and disposal instructions. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Logistical Information
Researchers and laboratory personnel handling this compound must treat it as a potentially hazardous substance due to the lack of comprehensive safety data. Prudent laboratory practices dictate that compounds with unknown toxicological profiles be handled with a high degree of caution to minimize exposure and environmental contamination.
Core Principles of Chemical Waste Management:
-
Waste Minimization: Only prepare the amount of this compound solution required for your immediate experimental needs to reduce the volume of waste generated.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS protocols. Proper segregation is crucial for safe and compliant disposal.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), CAS number (904899-25-8), and appropriate hazard warnings.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE.
-
Standard laboratory coat
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Waste Categorization:
-
Solid Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels, gloves).
-
Liquid Waste: Solutions containing this compound. Further segregate based on the solvent used (e.g., halogenated vs. non-halogenated solvents).
-
-
Waste Collection:
-
Use designated, leak-proof, and chemically compatible waste containers.
-
For solid waste, a clearly labeled, sealable plastic bag or a wide-mouthed screw-top container is suitable.
-
For liquid waste, use a labeled, screw-cap bottle. Ensure the container material is compatible with the solvent.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Include the CAS number: "904899-25-8".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any this compound solutions down the drain or dispose of solid waste in the regular trash.
-
Data Presentation
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid this compound | Sealable, labeled plastic bag or wide-mouthed screw-top container | "Hazardous Waste: this compound, CAS: 904899-25-8" | Institutional EHS pickup |
| Contaminated Labware | Sealable, labeled plastic bag or designated sharps container | "Hazardous Waste: Contaminated with this compound, CAS: 904899-25-8" | Institutional EHS pickup |
| Liquid KW-2450 in non-halogenated solvent | Labeled, screw-cap, chemically compatible bottle | "Hazardous Waste: this compound, CAS: 904899-25-8 in [Solvent Name]" | Institutional EHS pickup |
| Liquid KW-2450 in halogenated solvent | Labeled, screw-cap, chemically compatible bottle | "Hazardous Waste: this compound, CAS: 904899-25-8 in [Solvent Name]" | Institutional EHS pickup |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling KW-2450 free base
Essential Safety and Handling Guide for KW-2450 Free Base
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given that KW-2450 is an investigational compound, it should be handled with the utmost caution, treating it as a potent or cytotoxic substance. The following procedures are based on established best practices for managing hazardous chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to potent compounds. The following table summarizes the required PPE for handling this compound. All personnel must be trained in the proper use and disposal of PPE.[1][2]
| Activity | Required PPE | Specifications |
| Unpacking & Storage | - Double Gloves- Lab Coat/Gown- Eye Protection | Chemotherapy-tested nitrile gloves are recommended.[3] A disposable, fluid-resistant gown provides optimal protection.[1][2] Safety glasses with side shields or goggles are necessary. |
| Weighing & Aliquoting (Solid) | - Double Gloves- Disposable Gown- Eye Protection- Respiratory Protection | To be performed in a certified chemical fume hood or a ventilated balance enclosure. An N95 respirator or higher may be required depending on the quantity and potential for aerosolization.[2] |
| Handling Solutions | - Double Gloves- Lab Coat/Gown- Eye Protection | A full face shield is recommended if there is a risk of splashing.[1] |
| Spill Cleanup | - Double Gloves (heavy-duty)- Disposable Gown- Eye Protection/Face Shield- Respiratory Protection | Use a spill kit specifically designed for cytotoxic drugs. Industrial thickness gloves (>0.45mm) are advised for large spills.[4] |
| Waste Disposal | - Double Gloves- Lab Coat/Gown- Eye Protection | Handle all contaminated waste as hazardous cytotoxic waste. |
Operational Plan: Step-by-Step Guidance
This section details the procedural steps for safely handling this compound from receipt to disposal.
Receipt and Unpacking
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.[1]
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before handling the package.[1]
-
Unpacking: Open the shipping container in a designated area, preferably within a chemical fume hood. Carefully remove the primary container and inspect its integrity.
-
Decontamination: Wipe the exterior of the primary container with a suitable deactivating solution (e.g., 1% sodium hypochlorite followed by 70% ethanol) before transferring it to the designated storage area.
Storage
-
Location: Store this compound in a secure, well-ventilated, and clearly labeled area, away from incompatible materials.[5]
-
Access: Limit access to authorized personnel only.
-
Container: Keep the container tightly closed when not in use.[5]
Weighing and Preparation of Solutions
-
Location: All manipulations of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[6]
-
PPE: Wear double gloves, a disposable gown, and eye protection. Respiratory protection may be necessary based on a risk assessment.[6]
-
Procedure:
-
Designate a specific area and analytical balance for weighing potent compounds.
-
Use disposable weighing boats or papers.
-
Carefully transfer the desired amount of the compound.
-
To prepare a solution, add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Cap the container securely before removing it from the hood.
-
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces. Dispose of all contaminated disposables as cytotoxic waste.
Experimental Use
-
PPE: Adhere to the PPE requirements for handling solutions as outlined in the table above.
-
Spill Prevention: Work on a disposable, absorbent bench liner to contain any potential spills.
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, date, and appropriate hazard symbols.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.[4]
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, weighing papers, and any other disposable materials. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste."
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution before standard washing.
Emergency Procedures: Spill and Exposure
Spill Response
-
Alert: Immediately alert others in the vicinity.
-
Isolate: Secure the area to prevent further contamination.[2]
-
PPE: Don the appropriate PPE for spill cleanup from a cytotoxic spill kit.
-
Contain: Use absorbent pads from the spill kit to cover and contain the spill.[2]
-
Clean: Carefully clean the area, working from the outside in. Decontaminate the spill area with an appropriate cleaning agent.[2]
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.[2]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.[5]
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of KW-2450.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. res.cloudinary.com [res.cloudinary.com]
- 6. england.nhs.uk [england.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
